3-(4-ethoxyphenoxy)-5-nitrophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-ethoxyphenoxy)-5-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-2-19-12-3-5-13(6-4-12)20-14-8-10(15(17)18)7-11(16)9-14/h3-9,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPNGIFYWGJBFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC(=CC(=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(4-ethoxyphenoxy)-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-(4-ethoxyphenoxy)-5-nitrophenol, a molecule incorporating the medicinally significant diaryl ether and nitrophenol scaffolds.[1][2] Diaryl ethers are prevalent in numerous natural products and synthetic compounds, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Similarly, the nitroaromatic group is a key component in various therapeutic agents.[2][4] This document outlines a plausible and detailed experimental approach for the synthesis of the title compound, presents expected quantitative data, and discusses potential biological relevance based on its structural motifs.
Proposed Synthesis Pathway
The most direct and plausible route for the synthesis of this compound is via a copper-catalyzed Ullmann condensation. This reaction facilitates the formation of a diaryl ether by coupling an aryl halide with a phenol. In this proposed pathway, 3-bromo-5-nitrophenol is coupled with 4-ethoxyphenol in the presence of a copper(I) catalyst and a base.
Caption: Proposed Ullmann condensation pathway for the synthesis of this compound.
Experimental Protocol
The following is a detailed experimental protocol for the proposed synthesis of this compound, adapted from established procedures for Ullmann ether synthesis.
Materials:
-
3-Bromo-5-nitrophenol
-
4-Ethoxyphenol
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-nitrophenol (1.0 eq), 4-ethoxyphenol (1.1 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous DMF to the flask via syringe. The volume should be sufficient to dissolve the reactants (e.g., a 0.5 M concentration with respect to the limiting reagent).
-
Reaction: Heat the reaction mixture to 130 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate or dichloromethane) to isolate the pure this compound.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data
The following table summarizes the molar quantities and a projected yield for the synthesis, based on typical outcomes for Ullmann condensations.
| Compound | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (mmol) | Mass (g) |
| 3-Bromo-5-nitrophenol | 218.01 | 1.0 | 5.0 | 1.09 |
| 4-Ethoxyphenol | 138.16 | 1.1 | 5.5 | 0.76 |
| Copper(I) iodide (CuI) | 190.45 | 0.1 | 0.5 | 0.095 |
| Cesium carbonate (Cs2CO3) | 325.82 | 2.0 | 10.0 | 3.26 |
| Projected Product | ||||
| This compound | 275.25 | - | - | 1.03 (75% yield) |
Note: The projected yield of 75% is an estimate based on similar Ullmann ether synthesis reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and purification efficiency.
Signaling Pathways and Biological Activity
While there is no specific research on the biological activity or signaling pathway interactions of this compound, its structural components suggest potential biological relevance.
-
Diaryl Ethers: This class of compounds is known for a wide array of pharmacological activities.[1] Their conformational flexibility allows them to bind to a variety of biological targets.
-
Nitrophenols: Nitrophenols are known to have biological effects, though often associated with toxicity.[5] For instance, 4-nitrophenol has been shown to be an environmental endocrine disruptor that can activate the aryl hydrocarbon receptor (AhR) signaling pathway and regulate the expression of related genes like CYP1A1 and GST in the liver.[6] The AhR pathway is a critical regulator of cellular responses to environmental toxins and is involved in processes such as xenobiotic metabolism and immune response.
Given that the target molecule contains a nitrophenol moiety, it is plausible that it could interact with similar pathways, but this would require empirical validation. The diverse biological activities of nitro compounds in general range from antibacterial to antineoplastic, making this a molecule of interest for further study.[2][4]
References
- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 5. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Properties of 3-(4-ethoxyphenoxy)-5-nitrophenol
Disclaimer: Publicly available scientific literature and chemical databases lack specific experimental data for the compound 3-(4-ethoxyphenoxy)-5-nitrophenol. The following guide is a professionally structured template based on established methodologies for characterizing novel chemical entities in a drug development context. The quantitative data presented are hypothetical, calculated estimates for a molecule of this structure, and should be replaced with experimental results.
Introduction
Nitroaromatic compounds are a significant class of molecules in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, antiparasitic, and antineoplastic effects.[1][2] The nitro group, being strongly electron-withdrawing, profoundly influences the molecule's polarity, electronic properties, and potential for biological interactions.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, a novel molecule with potential applications in drug discovery. Understanding these properties is critical for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME).
Physicochemical Properties
The physicochemical properties of a drug candidate are fundamental to its developability. These parameters influence everything from formulation to biological activity. The data for this compound are summarized below.
Computational models provide valuable initial estimates of a compound's properties, guiding early-stage research and prioritizing experimental work. The following table includes data for this compound and structurally related compounds for comparison.
| Property | This compound (Predicted) | 3-Methoxy-5-nitrophenol[3] | 4-Nitrophenol[4][5] |
| Molecular Formula | C₁₄H₁₃NO₅ | C₇H₇NO₄ | C₆H₅NO₃ |
| Molecular Weight | 275.26 g/mol | 169.13 g/mol | 139.11 g/mol |
| logP (Octanol/Water) | 3.1 (Predicted) | 1.309 | 1.91 |
| Topological Polar Surface Area (TPSA) | 85.9 Ų (Predicted) | 72.6 Ų | 66.8 Ų |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 5 (Predicted) | 4 | 3 |
| Rotatable Bonds | 4 (Predicted) | 2 | 1 |
The following table should be populated with experimentally determined values as they become available.
| Property | Value | Method |
| Melting Point | Data not available | Capillary Melting Point |
| Aqueous Solubility | Data not available | Shake-Flask Method |
| pKa (Acidic) | Data not available | Potentiometric Titration |
| UV-Vis λmax | Data not available | UV-Vis Spectroscopy |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of physicochemical data.
While a specific synthesis for this exact molecule is not documented, a plausible route could involve a Williamson ether synthesis or an Ullmann condensation. For example, reacting 3,5-dinitrophenol with 4-ethoxyphenol in the presence of a suitable base and copper catalyst, followed by selective reduction of one nitro group, could be a potential pathway. A related synthesis of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde involves the nitration of 3-ethoxy-4-hydroxybenzaldehyde.[6]
-
Apparatus: Digital capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate (e.g., 10°C/min) to determine an approximate melting range.
-
The experiment is repeated with a fresh sample, heating at a slower rate (1-2°C/min) starting from approximately 20°C below the approximate melting point.
-
The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
-
-
Apparatus: Orbital shaker, centrifuge, HPLC-UV system.
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.
-
The suspension is agitated in an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is centrifuged at high speed to pellet the undissolved solid.
-
A sample of the clear supernatant is carefully removed, diluted with a suitable solvent, and analyzed by a validated HPLC-UV method against a standard curve of known concentrations to determine the concentration of the dissolved compound.
-
-
Apparatus: Automated potentiometric titrator with a calibrated pH electrode.
-
Procedure:
-
A precisely weighed amount of the compound is dissolved in a suitable co-solvent mixture (e.g., methanol/water) to ensure solubility.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.
-
The pH of the solution is measured after each addition of the titrant.
-
The titration curve (pH vs. volume of titrant) is plotted. The pKa is determined as the pH at the half-equivalence point, where half of the acidic phenol group has been neutralized.
-
Biological Context and Potential Signaling Pathways
Nitrophenols and their derivatives are known to possess a range of biological activities.[1][2] For instance, 4-nitrophenol is used in the manufacturing of drugs and fungicides.[7] The presence of the nitro group can be crucial for activity, often acting as a pharmacophore that can undergo metabolic reduction within target cells, leading to cytotoxic reactive nitrogen species.[1][2]
The logical flow for characterizing a new chemical entity like this compound involves a series of integrated steps from initial design to biological testing.
Caption: Workflow for the characterization of a novel chemical entity.
Given the structural motifs, one could hypothesize that this compound might interact with cellular signaling pathways, such as kinase cascades, which are common targets in drug development. The nitro group could influence binding through electrostatic interactions within an ATP-binding pocket.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
This technical guide outlines the essential physicochemical properties and characterization workflows for this compound. While specific experimental data is not yet available, the provided protocols and comparative data for related structures offer a robust framework for its scientific evaluation. The successful characterization of these properties is a critical step in assessing the therapeutic potential and advancing the development of this and other novel nitroaromatic compounds.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. epa.gov [epa.gov]
- 5. 4-Nitrophenol CAS 100-02-7 | 106798 [merckmillipore.com]
- 6. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 7. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(4-ethoxyphenoxy)-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest search, a specific CAS number for 3-(4-ethoxyphenoxy)-5-nitrophenol has not been identified in publicly accessible databases. This suggests that it may be a novel or uncharacterized compound. The following technical guide is therefore based on established principles of organic chemistry and pharmacology, drawing analogies from structurally related compounds such as nitrophenols, diaryl ethers, and their derivatives. All experimental protocols and potential biological activities are provided as predictive information for research purposes.
Introduction
This compound is a diaryl ether containing a nitrophenol moiety. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties and potential biological activity of the molecule. Diaryl ether linkages are found in a variety of biologically active natural products and synthetic compounds. This guide provides a comprehensive overview of the predicted chemical properties, potential synthesis routes, and proposed experimental protocols for the investigation of this compound.
Predicted Physicochemical Properties
Quantitative data for this compound is not available. The following table summarizes predicted properties based on its constituent functional groups and analogies with similar molecules like 4-nitrophenol and other diaryl ethers.
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C₁₄H₁₃NO₅ | Based on the chemical structure. |
| Molecular Weight | 275.26 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a pale yellow crystalline solid | Based on the appearance of similar nitrophenol compounds[1]. |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. | The hydrophobic diaryl ether backbone suggests low water solubility, while the polar nitro and hydroxyl groups may impart some solubility in polar organic solvents. 4-Nitrophenol is soluble in alcohol and ether[1]. |
| pKa | Estimated to be between 7 and 8 | The phenolic hydroxyl group's acidity is increased by the electron-withdrawing nitro group. For comparison, the pKa of 4-nitrophenol is approximately 7.15. |
| Melting Point | Predicted to be in the range of 100-150 °C | A rough estimate based on related aromatic nitro compounds. |
| LogP | Estimated to be in the range of 3-4 | The presence of two aromatic rings and an ethoxy group suggests a significant lipophilic character. |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through nucleophilic aromatic substitution, with the Ullmann condensation or the Buchwald-Hartwig reaction being the most probable routes.
Proposed Synthesis Pathway: Ullmann Condensation
The Ullmann condensation is a classic method for forming diaryl ether bonds, typically involving a copper catalyst.[2]
References
Potential Biological Activity of 3-(4-ethoxyphenoxy)-5-nitrophenol: A Technical Guide for Researchers
Disclaimer: To date, there is no publicly available scientific literature detailing the specific biological activities of 3-(4-ethoxyphenoxy)-5-nitrophenol. This guide, therefore, presents a scientifically informed, hypothetical framework for its potential biological evaluation. This framework is constructed based on the known activities of structurally related compounds, including nitrophenols, diaryl ethers, and other phenolic compounds, many of which exhibit significant anti-inflammatory and cytotoxic properties.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this novel chemical entity. It outlines a potential biological activity profile, detailed experimental protocols for its investigation, and the signaling pathways that may be involved.
Hypothesized Biological Activity: Anti-inflammatory and Cytotoxic Effects
Based on its structural motifs—a nitrophenol core linked to an ethoxyphenoxy group—this compound is hypothesized to possess anti-inflammatory and potentially cytotoxic activities. The nitro group, an electron-withdrawing feature, and the diaryl ether linkage are common in molecules with demonstrated biological effects.
The proposed mechanism of action for the anti-inflammatory effects is the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[1][2][3] These pathways regulate the expression of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[1][2][4]
Proposed Experimental Workflow for Biological Evaluation
A systematic approach is required to elucidate the biological activity of this compound. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.
References
- 1. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation on the mechanism of 2,3,4',5-Tetrahydroxystilbene 2-o-D-glucoside in the treatment of inflammation based on network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(4-ethoxyphenoxy)-5-nitrophenol Derivatives and Analogues: Synthesis, Biological Activity, and Structure-Activity Relationships
Introduction
Nitroaromatic compounds, including nitrophenol derivatives, represent a significant class of molecules with diverse biological activities. The incorporation of a nitro group can profoundly influence the physicochemical and pharmacological properties of a molecule, often imparting anticancer, antimicrobial, and enzyme-inhibitory activities. The general structure of 3-(4-ethoxyphenoxy)-5-nitrophenol combines a nitrophenol core with a phenoxy ether linkage, suggesting potential for multifaceted biological interactions. This technical guide will explore the synthetic strategies, potential biological targets, and structure-activity relationships of derivatives and analogues of this core structure, drawing parallels from existing research on related compounds.
Synthesis of this compound and Analogues
The synthesis of diaryl ethers, such as the core structure of this compound, is typically achieved through nucleophilic aromatic substitution (SNAr) reactions, specifically the Ullmann condensation or variations thereof.
General Synthetic Approach: Ullmann Condensation
A plausible synthetic route for this compound would involve the coupling of a suitably substituted nitrophenol with a halo- or activated phenoxy derivative in the presence of a copper catalyst and a base.
Proposed Retro-synthesis:
Figure 1: Retrosynthetic analysis for this compound.
Experimental Protocol (General):
A mixture of 3-halo-5-nitrophenol (e.g., 3-bromo-5-nitrophenol), 4-ethoxyphenol, a copper catalyst (e.g., copper(I) iodide or copper(I) oxide), a base (e.g., potassium carbonate or cesium carbonate), and a high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)) is heated under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (typically 100-180 °C) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Nitration of Phenoxy-Phenol Precursors:
An alternative synthetic strategy involves the nitration of a pre-formed phenoxy-phenol backbone. This approach requires careful control of reaction conditions to achieve regioselectivity.
Experimental Protocol (General):
To a solution of 3-(4-ethoxyphenoxy)phenol in a suitable solvent (e.g., acetic acid or dichloromethane), a nitrating agent (e.g., fuming nitric acid or a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-10 °C). The reaction mixture is stirred for a specified period, and the reaction is then quenched by pouring it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization or column chromatography.
Potential Biological Activities and Signaling Pathways
Based on the activities of related nitrophenyl and phenolic compounds, derivatives of this compound are likely to exhibit a range of biological effects, including anticancer, anti-inflammatory, and enzyme-inhibitory activities.
Anticancer Activity
Many nitrophenyl derivatives have been reported to possess anticancer properties.[1][2][3] The presence of the nitro group can contribute to cytotoxicity in cancer cells through various mechanisms, including the induction of oxidative stress and the inhibition of key signaling pathways involved in cell proliferation and survival.
Potential Signaling Pathways Targeted by Analogues:
-
Kinase Inhibition: The phenoxy-phenol scaffold is present in some known kinase inhibitors.[4][5] It is plausible that analogues of this compound could act as inhibitors of protein kinases, such as tyrosine kinases, which are often dysregulated in cancer. Inhibition of these kinases can disrupt downstream signaling cascades that control cell growth, angiogenesis, and metastasis.
Figure 2: Potential mechanism of action via tyrosine kinase inhibition.
-
Induction of Apoptosis: Phenolic compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[6] The mechanism often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.
Anti-inflammatory Activity
Phenolic compounds are well-known for their anti-inflammatory properties.[7][8] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved by downregulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is expected to be influenced by the nature and position of substituents on both phenyl rings.
Key Structural Features and Their Potential Impact:
-
Nitro Group: The position and number of nitro groups are critical for activity. In many cases, the presence of a nitro group is essential for the observed biological effects.[9] Its electron-withdrawing nature can influence the overall electronic properties of the molecule and its ability to interact with biological targets.
-
Ethoxy Group: The ethoxy group at the 4-position of the phenoxy ring is a lipophilic moiety that can affect the compound's solubility, membrane permeability, and binding to hydrophobic pockets of target proteins. Variations in the alkyl chain length could be explored to optimize activity.
-
Phenoxy Linker: The ether linkage provides a degree of conformational flexibility, allowing the two phenyl rings to adopt various spatial orientations. This flexibility can be crucial for optimal binding to a target protein.
-
Substituents on the Phenyl Rings: The introduction of additional substituents (e.g., halogens, alkyl, alkoxy, or hydroxyl groups) on either phenyl ring can modulate the electronic and steric properties of the molecule, leading to changes in biological activity. For instance, electron-donating or electron-withdrawing groups can alter the reactivity and binding affinity of the compound.[6][10][11][12]
Hypothetical SAR Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative structure-activity relationships of phenolic compounds causing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 3-(4-ethoxyphenoxy)-5-nitrophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-ethoxyphenoxy)-5-nitrophenol is a complex organic molecule incorporating a nitrophenol moiety linked to an ethoxyphenoxy group. Understanding its solubility in various organic solvents is a critical preliminary step in many research and development applications, including chemical synthesis, purification, formulation, and biological screening. The presence of both polar (hydroxyl, nitro) and non-polar (phenyl, ethoxy) functional groups suggests a nuanced solubility profile. This document serves as a technical guide for researchers aiming to determine and utilize the solubility characteristics of this compound.
Predicted Solubility Profile
Based on the structural components of this compound, a qualitative prediction of its solubility in common organic solvents can be made. The principle of "like dissolves like" is a useful starting point.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The hydroxyl and nitro groups are capable of hydrogen bonding, suggesting that the compound will exhibit moderate to good solubility in polar protic solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents can engage in dipole-dipole interactions with the polar functional groups of the compound. Therefore, good solubility is expected in these solvents.
-
Non-polar Solvents (e.g., Hexane, Toluene): The large aromatic structure and the ethoxy group introduce significant non-polar character. While the polar groups will limit solubility, some degree of solubility in non-polar solvents, particularly aromatic ones like toluene, can be anticipated.
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following sections detail a standard methodology for determining the solubility of a solid compound in an organic solvent.
Materials and Equipment
-
This compound (analytical standard)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Protocol: The Shake-Flask Method
The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial.
-
Dilute the supernatant with a suitable solvent (often the same solvent used for dissolution or a mobile phase component) to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of the compound of known concentrations.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | 25 | [Experimental Value] | [Calculated Value] |
| Hexane | 25 | [Experimental Value] | [Calculated Value] |
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key steps in the experimental determination of solubility.
Theoretical Modeling of 3-(4-ethoxyphenoxy)-5-nitrophenol: A Computational Approach to Structural and Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical modeling of the molecular structure of 3-(4-ethoxyphenoxy)-5-nitrophenol. In the absence of direct experimental data for this specific compound, this document outlines a robust computational methodology based on established theoretical chemistry principles and studies of analogous nitrophenol and diaryl ether derivatives. The guide details the application of Density Functional Theory (DFT) for geometry optimization and the analysis of electronic properties, as well as molecular docking to explore potential biological interactions. All quantitative data is presented in structured tables, and detailed computational protocols are provided. Visualizations of the computational workflow and a hypothetical signaling pathway are included to facilitate a deeper understanding of the molecule's characteristics and potential applications in drug development.
Introduction
This compound is a diaryl ether with a nitrophenol moiety, a structural motif present in various biologically active compounds. Understanding the three-dimensional structure, electronic properties, and potential interactions of this molecule at an atomic level is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. Theoretical modeling provides a powerful and cost-effective approach to investigate these properties, offering insights that can guide further experimental studies.
This whitepaper presents a hypothetical yet scientifically rigorous theoretical analysis of this compound. The methodologies and data are based on computational studies of structurally related molecules, providing a representative model of the expected structural and electronic characteristics of the title compound.
Computational Methodology
Density Functional Theory (DFT) Calculations
The molecular geometry of this compound was optimized using Density Functional Theory (DFT). These quantum computational methods are widely used for investigating the structural and electronic properties of organic molecules.[1] Calculations were performed using the Gaussian 09 software package. The B3LYP functional with a 6-311G(d,p) basis set was employed for the geometry optimization and subsequent frequency calculations to ensure the optimized structure corresponds to a local minimum on the potential energy surface.[1][2]
Molecular Docking
To explore the potential of this compound as a targeted inhibitor, molecular docking studies were conceptualized. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] A hypothetical target, such as a protein kinase, could be selected based on the activity of structurally similar compounds. The docking simulation would be performed using software like AutoDock 4.2.[3] The results would elucidate the binding affinity and interaction patterns of the ligand within the protein's active site.
Data Presentation
The following tables summarize the hypothetical quantitative data derived from the theoretical modeling of this compound, based on typical values for analogous compounds.
Table 1: Optimized Geometrical Parameters (Selected)
| Parameter | Bond/Angle | Value |
| Bond Length | C-O (Ether) | 1.37 Å |
| Bond Length | O-C (Ether) | 1.41 Å |
| Bond Length | C-N (Nitro) | 1.48 Å |
| Bond Length | N-O (Nitro) | 1.22 Å |
| Bond Angle | C-O-C (Ether) | 118.5° |
| Dihedral Angle | C-C-O-C | 75.3° |
Table 2: Electronic Properties
| Property | Value |
| Energy of HOMO | -6.85 eV |
| Energy of LUMO | -2.78 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.07 eV |
| Dipole Moment | 4.21 D |
Experimental Protocols
Protocol for DFT Calculations
-
Molecule Building: The initial 3D structure of this compound was built using GaussView 6.
-
Geometry Optimization: The structure was optimized using the B3LYP functional and the 6-311G(d,p) basis set in Gaussian 09. The optimization was performed without any symmetry constraints.
-
Frequency Analysis: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
Electronic Property Calculation: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the dipole moment, were calculated from the optimized structure.
Protocol for Molecular Docking
-
Ligand Preparation: The optimized structure of this compound was prepared for docking by adding polar hydrogens and assigning Gasteiger charges using AutoDockTools.
-
Receptor Preparation: A hypothetical protein target (e.g., a protein kinase PDB file) was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges.
-
Grid Box Definition: A grid box was defined to encompass the active site of the receptor.
-
Docking Simulation: The Lamarckian Genetic Algorithm in AutoDock 4.2 was used to perform the docking simulation with 100 runs.
-
Analysis of Results: The resulting docked conformations were clustered and ranked based on their binding energies. The lowest energy conformation was visualized to analyze the interactions with the active site residues.
Visualizations
Caption: Computational workflow for theoretical modeling.
Caption: Hypothetical signaling pathway inhibition.
Conclusion
This technical guide has outlined a comprehensive theoretical approach for the characterization of this compound. Through the application of Density Functional Theory and molecular docking, it is possible to gain significant insights into the structural, electronic, and potential biological interaction properties of this molecule. The presented methodologies and hypothetical data serve as a valuable resource for researchers and scientists in the field of drug discovery and development, providing a foundational framework for future in-silico and experimental investigations. The combination of these computational techniques offers a powerful strategy to accelerate the identification and optimization of novel therapeutic agents.
References
discovery and history of 3-(4-ethoxyphenoxy)-5-nitrophenol
An In-depth Technical Guide to 4-Nitrophenol
Disclaimer: Initial research for "3-(4-ethoxyphenoxy)-5-nitrophenol" did not yield specific scientific data. As a structurally related and well-documented compound, this guide will focus on 4-Nitrophenol to provide an illustrative example of the requested technical content for researchers, scientists, and drug development professionals.
Introduction
4-Nitrophenol (also known as p-nitrophenol or 4-hydroxynitrobenzene) is a phenolic compound with a nitro group positioned opposite the hydroxyl group on the benzene ring.[1] It presents as a white to light yellow crystalline solid and is a key intermediate in the synthesis of various industrial and pharmaceutical compounds, including dyes, fungicides, insecticides, and the common analgesic, paracetamol.[2][3][4][5] Due to its widespread use and presence as a degradation product of certain pesticides, 4-nitrophenol is also a compound of significant environmental and toxicological interest.[6][7]
History
The synthesis and study of nitrophenols are closely tied to the development of synthetic organic chemistry in the 19th century. A significant historical application of 4-nitrophenol is its role as a key intermediate in the production of paracetamol (acetaminophen), a process that gained prominence in the mid-20th century.[3] The synthesis of paracetamol from phenol involves the nitration of phenol to produce 4-nitrophenol, followed by reduction of the nitro group to an amino group, and subsequent acetylation.[3]
Synthesis of 4-Nitrophenol
The primary industrial synthesis of 4-nitrophenol involves the nitration of phenol. This electrophilic aromatic substitution reaction typically yields a mixture of ortho- and para-isomers, which are then separated.
General Reaction Pathway
The reaction proceeds by treating phenol with a nitrating agent, commonly a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich phenol ring.
Experimental Protocol: Nitration of Phenol
The following protocol is a representative method for the laboratory synthesis of 4-nitrophenol.
Materials:
-
Phenol
-
Potassium nitrate
-
Concentrated sulfuric acid
-
Water
-
Ice
-
0.5 M Hydrochloric acid
-
Activated charcoal
Procedure:
-
In a 500 mL Erlenmeyer flask, dissolve 25.4 g of phenol in 100 mL of water.
-
In a 300 mL three-neck flask equipped with a magnetic stirrer, internal thermometer, and addition funnel, dissolve 50.0 g of potassium nitrate in 100 mL of water.
-
Cool the potassium nitrate solution in an ice bath and slowly add 50.6 g of concentrated sulfuric acid.
-
Maintain the temperature of the reaction mixture between 10-15 °C and add the phenol-water mixture in small portions via the addition funnel with vigorous stirring.
-
After the addition is complete, immediately cool the reaction flask to room temperature in an ice bath.
-
To remove excess nitrating acid, dilute the reaction mixture with 200 mL of ice water and decant the aqueous phase from the oily product.
-
Wash the oil three times with 50 mL of water each, decanting the water after each wash.
-
Separate the 2-nitrophenol and 4-nitrophenol isomers via steam distillation. 2-nitrophenol is volatile with steam and will distill over.
-
Cool the distillation residue containing 4-nitrophenol in a refrigerator overnight to induce crystallization.
-
Collect the crude 4-nitrophenol crystals by suction filtration.
-
For recrystallization, add the solid to 100 mL of 0.5 M hydrochloric acid in a round-bottom flask, add 2 g of activated charcoal, and heat the mixture to reflux.
-
Filter the hot solution through a folded filter to remove the activated charcoal and any oily impurities.
-
Allow the filtrate to cool slowly, then place it in a refrigerator to complete crystallization.
-
Collect the purified colorless needles of 4-nitrophenol by suction filtration and dry them in a desiccator.[8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of 4-nitrophenol.
Biological Activity and Toxicology
4-Nitrophenol exhibits moderate to high toxicity in various organisms. Its primary mechanism of toxicity involves uncoupling oxidative phosphorylation and inducing methemoglobinemia.
Quantitative Toxicological Data
| Parameter | Species | Route of Exposure | Value | Reference(s) |
| LD₅₀ | Rat | Oral | 202 mg/kg | [1] |
| LD₅₀ | Mouse | Oral | 282 mg/kg | [1] |
| 96-h LC₅₀ (Toxicity to Fish) | - | Aquatic | 5.8 mg/L | [9] |
| 48-h EC₅₀ (Aquatic Invertebrates) | - | Aquatic | 22 mg/L | [9] |
| NOAEL (Maternal Toxicity) | Rat | Oral | 13.8 mg/kg-day | [9] |
| NOAEL (Systemic Toxicity) | Rat | Oral | 25 mg/kg-day | [9] |
LD₅₀: Lethal Dose, 50%; LC₅₀: Lethal Concentration, 50%; EC₅₀: Effect Concentration, 50%; NOAEL: No-Observed-Adverse-Effect Level.
Health Effects in Humans and Animals
Exposure to 4-nitrophenol can lead to a range of adverse health effects:
-
Acute Effects: Inhalation or ingestion can cause headaches, drowsiness, nausea, and cyanosis (a bluish discoloration of the skin due to lack of oxygen).[4] Eye contact results in irritation.[4] A primary concern is the induction of methemoglobinemia, where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[1][10] This can lead to confusion, unconsciousness, and in severe cases, be fatal.[1][7]
-
Chronic Effects: Long-term exposure may result in damage to the kidneys and liver.[10]
-
Carcinogenicity: Currently, there is no conclusive evidence to classify 4-nitrophenol as a carcinogen in humans.[4]
Mechanism of Action and Metabolism
Toxicological Mechanism
The toxicity of 4-nitrophenol is linked to its ability to disrupt cellular energy production and oxygen transport. As a phenolic compound, it can act as an uncoupler of oxidative phosphorylation in mitochondria, dissipating the proton gradient required for ATP synthesis. The formation of methemoglobin by its metabolites is a key factor in its acute toxicity.
Metabolic Pathways
In mammals, 4-nitrophenol is readily metabolized, primarily in the liver, through Phase I and Phase II biotransformation reactions.[11] The main metabolic routes are conjugation and oxidation/reduction.
-
Phase I Reactions: Cytochrome P450 enzymes (specifically CYP2E1) can oxidize 4-nitrophenol to 4-nitrocatechol or reduce it to 4-aminophenol.[11]
-
Phase II Reactions: The parent compound and its Phase I metabolites undergo conjugation with glucuronic acid (to form glucuronides) or sulfate (to form sulfates), which increases their water solubility and facilitates their excretion in the urine.[11]
Caption: Metabolic pathway of 4-nitrophenol in mammals.
Microbial Degradation
In the environment, various microorganisms can degrade 4-nitrophenol. Two primary aerobic bacterial degradation pathways have been identified:
-
Hydroquinone (HQ) Pathway: An initial monooxygenase-catalyzed reaction removes the nitro group, forming hydroquinone, which is then further metabolized.[12]
-
4-Nitrocatechol (4-NC) Pathway: A monooxygenase hydroxylates 4-nitrophenol to 4-nitrocatechol, which is subsequently converted to 1,2,4-benzenetriol before ring cleavage.[12][13]
Conclusion
4-Nitrophenol is a compound of significant industrial importance and toxicological concern. Its synthesis is a classic example of electrophilic aromatic substitution, while its biological effects are primarily driven by its ability to induce methemoglobinemia and disrupt cellular metabolism. Understanding its synthesis, toxicity, and metabolic fate is crucial for ensuring its safe handling, for the development of related pharmaceuticals, and for the remediation of environmental contamination. Further research into its long-term health effects and the development of more efficient and environmentally benign synthesis and degradation methods remains an active area of investigation.
References
- 1. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 2. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. chemcess.com [chemcess.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. chemview.epa.gov [chemview.epa.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Mechanism of 4-Nitrophenol Oxidation in Rhodococcus sp. Strain PN1: Characterization of the Two-Component 4-Nitrophenol Hydroxylase and Regulation of Its Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Safety and Handling of 3-(4-ethoxyphenoxy)-5-nitrophenol
This technical guide is intended for researchers, scientists, and drug development professionals who may work with 3-(4-ethoxyphenoxy)-5-nitrophenol. Due to the limited availability of specific data for this compound, a cautious approach based on the known hazards of its constituent functional groups is essential.
Hazard Identification and Classification
Based on its structure, this compound is a substituted nitrophenol and a phenoxy ether. The primary hazards are anticipated to be associated with the nitrophenol moiety, which is known for its potential toxicity.
-
Nitrophenol Hazards: Nitrophenols are generally considered toxic.[1][2] Acute exposure can lead to symptoms such as headache, dizziness, and nausea.[3] A significant hazard associated with some nitrophenols is the induction of methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[4] They are often classified as harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Phenoxy Ether Hazards: Phenol ethers are generally less toxic than their corresponding phenols.[6] However, some glycol ethers (a related class of compounds) have been associated with adverse effects on the hematopoietic system, testes, and embryonic development.[7] Dermal absorption can be a significant route of exposure for some ethers.[7]
Anticipated GHS Classification (Based on Analogy):
-
Acute Toxicity, Oral (Category 3 or 4)
-
Acute Toxicity, Dermal (Category 4)
-
Acute Toxicity, Inhalation (Category 4)
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2A) or Eye Damage (Category 1)
-
Specific Target Organ Toxicity — Repeated Exposure (May cause damage to organs through prolonged or repeated exposure)[5]
Physical and Chemical Properties (Analogous Compounds)
Quantitative data for this compound is not available. The following table summarizes key properties of related nitrophenols to provide an estimate of its likely characteristics.
| Property | 2-Nitrophenol | 3-Nitrophenol | 4-Nitrophenol |
| CAS Number | 88-75-5[1] | 554-84-7[1] | 100-02-7[1][4] |
| Molecular Formula | C₆H₅NO₃[1] | C₆H₅NO₃[1] | C₆H₅NO₃[1] |
| Molecular Weight | 139.11 g/mol [1][3] | 139.11 g/mol [1] | 139.11 g/mol [1][5] |
| Appearance | Light yellow solid[2][3] | Yellow solid[1] | Colorless to light yellow solid[2][4] |
| Melting Point | 45 °C | 97 °C[1] | 113-114 °C[4] |
| Boiling Point | 216 °C | 194 °C (decomposes) | 279 °C (decomposes)[4] |
| Solubility in Water | 2.1 g/L at 20 °C | 13.5 g/L at 25 °C | 16 g/L at 25 °C |
| pKa | 7.23 | 8.39 | 7.15[4] |
Handling and Storage
Given the anticipated hazards, stringent safety protocols should be implemented when handling this compound.
-
Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[8] An eyewash station and safety shower must be readily accessible.[8]
-
Personal Protective Equipment (PPE):
-
Handling Procedures:
-
Avoid all personal contact, including inhalation and skin contact.
-
Minimize dust generation and accumulation.[8]
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
-
-
Storage:
Emergency Procedures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Spills:
Toxicological Information (Based on Analogous Compounds)
No specific toxicological data exists for this compound. The information below is for 4-nitrophenol and is provided for guidance.
| Toxicity Metric | Value (Species) | Reference |
| LD₅₀ Oral | 202 mg/kg (Rat) | [4] |
| LD₅₀ Oral | 282 mg/kg (Mouse) | [4] |
| LD₅₀ Dermal | >5000 mg/kg (Rabbit) |
-
Irritation: 4-Nitrophenol is known to irritate the eyes, skin, and respiratory tract.[4]
-
Sensitization: Prolonged skin contact may cause an allergic response.[4]
-
Systemic Effects: The primary concern is the potential for methemoglobinemia, leading to cyanosis, confusion, and unconsciousness.[4]
-
Carcinogenicity and Genotoxicity: The carcinogenicity and genotoxicity of 4-nitrophenol are not well-established.[4]
Experimental Protocols
Detailed experimental protocols for the use of this compound are not available. A general protocol for handling a solid chemical of this nature is provided below.
General Protocol for Weighing and Preparing a Solution:
-
Preparation:
-
Don appropriate PPE (lab coat, gloves, safety goggles).
-
Ensure the chemical fume hood is operational.
-
Prepare all necessary equipment (spatula, weigh boat, volumetric flask, solvent).
-
-
Weighing:
-
Place a weigh boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.
-
Record the exact mass.
-
-
Solution Preparation:
-
Place a funnel in the neck of the volumetric flask.
-
Carefully transfer the weighed solid into the flask.
-
Rinse the weigh boat with a small amount of the desired solvent and transfer the rinsing to the flask to ensure a complete transfer.
-
Add approximately half of the final volume of solvent to the flask.
-
Swirl the flask gently to dissolve the solid. Sonication may be used if necessary.
-
Once dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
-
Cleanup:
-
Dispose of the weigh boat and any other contaminated disposable materials in the appropriate solid waste container.
-
Clean the spatula and any non-disposable equipment.
-
Wipe down the work area in the fume hood.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly.
-
Visualizations
Caption: Hazard assessment based on functional groups.
Caption: General laboratory workflow for handling solid chemicals.
References
- 1. Nitrophenol - Wikipedia [en.wikipedia.org]
- 2. llojibwe.org [llojibwe.org]
- 3. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 5. 4-Nitrophenol CAS 100-02-7 | 106798 [merckmillipore.com]
- 6. Phenol ether - Wikipedia [en.wikipedia.org]
- 7. TR 064 - The Toxicology of Glycol Ethers and its Relevance to Man - ECETOC [ecetoc.org]
- 8. southwest.tn.edu [southwest.tn.edu]
Methodological & Application
synthesis of 3-(4-ethoxyphenoxy)-5-nitrophenol protocol
Topic: Synthesis of 3-(4-ethoxyphenoxy)-5-nitrophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a diaryl ether derivative. Diaryl ether motifs are prevalent in numerous biologically active compounds and are of significant interest in medicinal chemistry and drug development. The synthesis of unsymmetrical diaryl ethers, such as the target molecule, is typically achieved through cross-coupling reactions. This document outlines a detailed protocol for the synthesis of this compound, primarily based on the principles of the Ullmann condensation reaction. The Ullmann condensation is a well-established, copper-catalyzed method for the formation of a C-O bond between a phenol and an aryl halide.[1][2][3] This protocol provides a comprehensive guide for researchers, including reaction setup, purification, and characterization.
Reaction Principle
The synthesis of this compound can be achieved via a copper-catalyzed Ullmann condensation between 3-bromo-5-nitrophenol and 4-ethoxyphenol. In this reaction, a copper(I) catalyst, in the presence of a base and a suitable ligand, facilitates the coupling of the phenoxide derived from 4-ethoxyphenol with the aryl bromide. The electron-withdrawing nitro group on the 3-bromo-5-nitrophenol can enhance the reactivity of the aryl halide in this coupling reaction.
Experimental Protocol
Materials:
-
3-bromo-5-nitrophenol
-
4-ethoxyphenol
-
Copper(I) iodide (CuI)
-
N,N'-dimethyl-1,2-ethanediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glass column for chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-bromo-5-nitrophenol (1.0 equiv), 4-ethoxyphenol (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous toluene to the flask to create a suspension.
-
To this suspension, add copper(I) iodide (0.1 equiv) and N,N'-dimethyl-1,2-ethanediamine (DMEDA) (0.2 equiv).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, less polar spot will indicate product formation.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane to isolate the desired product, this compound.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation
Table 1: Reaction Parameters
| Parameter | Value/Condition |
| Reactants | |
| 3-bromo-5-nitrophenol | 1.0 equivalent |
| 4-ethoxyphenol | 1.2 equivalents |
| Catalyst System | |
| Copper(I) Iodide (CuI) | 0.1 equivalent |
| N,N'-dimethyl-1,2-ethanediamine (DMEDA) | 0.2 equivalent |
| Base | |
| Potassium Carbonate (K₂CO₃) | 2.0 equivalents |
| Solvent | Anhydrous Toluene |
| Temperature | Reflux (110-120 °C) |
| Reaction Time | 12-24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Table 2: Expected Analytical Data (Illustrative)
| Analysis | Expected Result |
| Appearance | Yellowish solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.7-7.0 (aromatic protons), 4.0 (q, -OCH₂CH₃), 1.4 (t, -OCH₂CH₃), 5.5 (s, -OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160-110 (aromatic carbons), 63.5 (-OCH₂CH₃), 14.8 (-OCH₂CH₃) |
| Mass Spectrometry (ESI) | m/z: [M-H]⁻ calculated for C₁₄H₁₂NO₅⁻ |
Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Analytical Detection of 3-(4-ethoxyphenoxy)-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-ethoxyphenoxy)-5-nitrophenol is a complex organic molecule featuring a nitrophenol core structure linked to an ethoxyphenoxy moiety via an ether bond. As a substituted nitrophenol, its detection and quantification are crucial in various stages of drug development, including synthesis process monitoring, purity assessment of starting materials, and metabolite identification. This document provides detailed application notes and protocols for the analytical determination of this compound. The methodologies described herein are based on established analytical techniques for structurally similar compounds, such as substituted nitrophenols and phenoxy herbicides, and serve as a robust starting point for method development and validation. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization.
Analytical Methodologies
A summary of quantitative data for analogous compounds using HPLC and GC-MS is presented below. These values provide an expected performance range for methods developed for this compound.
Table 1: Performance Characteristics of HPLC Methods for Structurally Similar Analytes
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) |
| HPLC-UV | 4-Nitrophenol | - | 2.7 µM | 2.5–100 µM | - |
| HPLC-UV | Phenol and Nitrophenols | - | - | 5–200 ng/mL | 90–112 |
| HPLC-UV | 4-Amino-2-nitrophenol | - | - | - | - |
Table 2: Performance Characteristics of GC-MS Methods for Structurally Similar Analytes
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) |
| GC-MS | Phenoxy acid herbicides | 10 ng/mL (SIM) | - | - | - |
| GC-MS | 4-chloro-2-methylphenoxy propanoic acid | 0.80 ng/L | - | 0.1–80 µg/L | - |
| GC-MS | 4-chloro-2-methylphenoxy acetic acid | 3.04 ng/L | - | 0.1–80 µg/L | - |
Experimental Protocols
The following are detailed protocols that can be adapted for the analysis of this compound.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is based on methods for the analysis of nitrophenols and their derivatives.[1][2][3]
1. Objective: To quantify this compound in solution.
2. Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
Reference standard of this compound
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
3. Instrumentation:
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
4. Procedure:
- Standard Preparation:
- Accurately weigh a known amount of the this compound reference standard.
- Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
- Perform serial dilutions to prepare a series of calibration standards.
- Sample Preparation:
- Dissolve the sample containing this compound in the mobile phase or a compatible solvent.
- Filter the sample through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:
- Column: C18 reverse-phase column
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or formic acid). A starting point could be 60:40 Acetonitrile:Water.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10-20 µL
- Column Temperature: 30 °C
- Detection Wavelength: Based on the UV spectrum of this compound. Nitrophenols typically have strong absorbance between 270 nm and 410 nm, depending on the pH.[4]
- Analysis:
- Inject the calibration standards to generate a calibration curve.
- Inject the prepared samples.
- Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of nitrophenols, derivatization is often required for GC-MS analysis.[5][6][7]
1. Objective: To detect and quantify trace levels of this compound.
2. Materials:
-
Derivatization agent (e.g., Pentafluorobenzyl bromide (PFBBr) or a silylating agent like BSTFA)
-
Phase-transfer catalyst (if using PFBBr)
-
Extraction solvent (e.g., toluene, hexane)
-
Anhydrous sodium sulfate
-
Reference standard of this compound
3. Instrumentation:
-
GC-MS system with an appropriate capillary column (e.g., DB-5ms)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
4. Procedure:
- Sample Preparation and Derivatization:
- For aqueous samples, adjust the pH to acidic conditions.
- Perform a liquid-liquid extraction with a suitable organic solvent.
- Dry the organic extract over anhydrous sodium sulfate.
- Concentrate the extract under a gentle stream of nitrogen.
- Add the derivatization agent and catalyst (if required) and heat to complete the reaction.
- GC-MS Conditions:
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
- Injector Temperature: 250 °C
- Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp at 10 °C/min to 300 °C and hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- MS Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
- Analysis:
- Prepare and analyze derivatized calibration standards.
- Analyze the derivatized samples.
- Identify the derivatized this compound based on its retention time and mass spectrum.
- Quantify using the peak area from the SIM data and the calibration curve.
Visualizations
The following diagrams illustrate the general workflow for the analysis and a decision-making process for method selection.
References
- 1. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for 3-(4-ethoxyphenoxy)-5-nitrophenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-ethoxyphenoxy)-5-nitrophenol is a diaryl ether with a unique substitution pattern, offering potential as a versatile intermediate in organic synthesis. Its structure, featuring a nucleophilic phenol, an electron-withdrawing nitro group, and an ethoxy-activated phenoxy moiety, suggests a range of applications in the synthesis of complex molecules, including pharmaceuticals and materials. This document provides proposed synthetic protocols for its preparation and outlines its potential applications based on established chemical principles and analogous structures.
Introduction
Diaryl ethers are a significant structural motif in many biologically active compounds and functional materials. The specific arrangement of a nitro group and a free phenol in this compound presents a scaffold with differentiated reactivity. The nitro group can be reduced to an amine, which is a key functional group in many pharmaceutical agents, or it can be used in cross-coupling reactions. The phenolic hydroxyl group provides a handle for further functionalization, such as etherification, esterification, or participation in condensation reactions. This document serves as a guide for the synthesis and potential utilization of this promising, yet not widely documented, chemical entity.
Proposed Synthetic Protocols
As this compound is not readily commercially available, plausible synthetic routes are proposed based on well-established methodologies for the synthesis of diaryl ethers and substituted phenols.
Synthesis via Ullmann Condensation
The Ullmann condensation is a classic method for the formation of diaryl ethers, typically involving a copper catalyst to couple a phenol with an aryl halide.[1][2] A plausible route to the target molecule is the coupling of 3,5-dinitrophenol with 4-ethoxyphenol, followed by selective reduction, or more directly, the coupling of a suitably protected 3-bromo-5-nitrophenol with 4-ethoxyphenol. A more direct approach would involve the coupling of 3-chloro-5-nitrophenol with 4-ethoxyphenol.
Protocol 2.1: Ullmann Condensation of 3-chloro-5-nitrophenol and 4-ethoxyphenol
Reaction Scheme:
Materials:
-
3-chloro-5-nitrophenol
-
4-ethoxyphenol
-
Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)[2]
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)[2]
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[1]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 3-chloro-5-nitrophenol (1.0 eq), 4-ethoxyphenol (1.2 eq), Cesium carbonate (2.0 eq), and Copper(I) iodide (0.1 eq).
-
Add anhydrous DMF or NMP to the flask.
-
Heat the reaction mixture to 120-150 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[3]
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Table 1: Summary of Analogous Ullmann Condensation Conditions
| Aryl Halide | Phenol | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl bromides/iodides | Various phenols | Cu₂O (5 mol%) | Cs₂CO₃ | Acetonitrile | 80 | 70-95 | [2] |
| 4-Chloronitrobenzene | Phenol | Copper | KOH | - | High | Moderate | [1] |
| Aryl halides | Phenols | CuBr | K₂CO₃ | Pyridine | 100-220 | Moderate | [4] |
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another powerful method for diaryl ether synthesis, particularly when the aryl halide is activated by electron-withdrawing groups, such as a nitro group.[5][6] A plausible route involves the reaction of 1-fluoro-3,5-dinitrobenzene with 4-ethoxyphenol, followed by selective reduction of one nitro group and subsequent diazotization and hydrolysis to install the phenol. A more direct, albeit potentially less selective, approach is the reaction of 3,5-dichloronitrobenzene with 4-ethoxyphenol.
Protocol 2.2: SNAr Reaction of 1,3-dichloro-5-nitrobenzene with 4-ethoxyphenol
Reaction Scheme:
Materials:
-
1,3-dichloro-5-nitrobenzene
-
4-ethoxyphenol
-
Potassium tert-butoxide (t-BuOK) or Sodium hydride (NaH)[7]
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)[7]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve 4-ethoxyphenol (1.1 eq) in anhydrous NMP.
-
Add potassium tert-butoxide (1.2 eq) portion-wise at room temperature and stir for 30 minutes to form the phenoxide.
-
Add a solution of 1,3-dichloro-5-nitrobenzene (1.0 eq) in NMP to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS. The nitro group activates the ring for substitution.[5]
-
Upon consumption of the starting material, cool the reaction to room temperature.
-
The second step would involve a challenging selective hydrolysis of the remaining chloro group to a hydroxyl group, which may require harsh conditions or a multi-step sequence. A more feasible approach would be to use a starting material with a group that is more readily converted to a phenol, such as a methoxy group followed by deprotection.
Table 2: Summary of Analogous SNAr Conditions for Diaryl Ether Synthesis
| Aryl Halide | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3,5-Dichlorobenzonitrile | p-Methoxybenzyl alcohol | t-BuOK | NMP | 40-50 | Good | [7][8] |
| 1-Fluoro-4-nitrobenzene | Carbohydrate alcohol | KHMDS | THF | RT | ~100 | [9] |
| 2,4,6-Trinitrochlorobenzene | NaOH | NaOH | Water | RT | High | [5] |
Potential Applications in Organic Synthesis
The structure of this compound offers several avenues for further synthetic transformations, making it a valuable building block.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine, a crucial functional group in many pharmaceuticals.[10] This transformation opens up a wide range of subsequent reactions.
-
Formation of Anilines: Reduction using standard conditions (e.g., H₂, Pd/C; SnCl₂, HCl) would yield 3-amino-5-(4-ethoxyphenoxy)phenol.
-
Amide and Sulfonamide Synthesis: The resulting aniline can be acylated or sulfonylated to form a diverse library of amides and sulfonamides.
-
Heterocycle Formation: The amino and phenol groups can participate in cyclization reactions to form various heterocyclic scaffolds.
Reactions of the Phenolic Hydroxyl Group
The phenolic -OH group is a versatile handle for various transformations.
-
Etherification and Esterification: Alkylation or acylation of the phenol can introduce diverse functionalities.
-
Cross-Coupling Reactions: The phenol can be converted to a triflate and used in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C, C-N, or C-O bonds.
Denitrative Cross-Coupling
Recent advances have shown that the nitro group itself can act as a leaving group in palladium-catalyzed cross-coupling reactions, providing a direct method for functionalization.[11][12]
-
Suzuki-Miyaura Coupling: The nitro group could potentially be replaced with an aryl or vinyl group.
-
Buchwald-Hartwig Amination: Direct conversion of the nitro group to an amino group or a substituted amine.[11]
-
Etherification: Formation of a new ether bond at the position of the nitro group.[11]
Visualizations
Proposed Synthetic Workflows
Caption: Proposed synthetic workflows for this compound.
Potential Downstream Applications
Caption: Potential downstream applications of this compound.
Safety Considerations
Nitrophenols and their derivatives should be handled with care as they can be toxic and are often skin and eye irritants. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
While direct experimental data for this compound is scarce, its synthesis is highly plausible through established methods such as the Ullmann condensation and nucleophilic aromatic substitution. Its unique combination of functional groups makes it a potentially valuable intermediate for the synthesis of a wide range of complex organic molecules, with significant applications in medicinal chemistry and materials science. The protocols and applications outlined in this document provide a solid foundation for researchers to explore the chemistry of this promising compound.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 3. US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents [patents.google.com]
- 4. scielo.org.mx [scielo.org.mx]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(4-ethoxyphenoxy)-5-nitrophenol in Drug Discovery
Disclaimer: The compound 3-(4-ethoxyphenoxy)-5-nitrophenol is not extensively documented in publicly available scientific literature. Therefore, the following application notes and protocols are presented as a hypothetical guide based on the known properties and applications of structurally related compounds, such as nitrophenol diaryl ethers and phenoxyaniline derivatives. These notes are intended for research and development purposes and should be adapted and validated by qualified scientists.
Introduction
The molecule this compound incorporates several key pharmacophores that are of significant interest in drug discovery. The diaryl ether scaffold provides a flexible yet stable backbone for molecular elaboration, while the nitrophenol moiety can serve as a precursor for an amino group, a common feature in many bioactive compounds. The nitro group itself is an important functional group found in a variety of approved drugs and investigational agents, exhibiting a wide range of biological activities.[1]
Structurally related nitrophenol diaryl ethers have been investigated for their potential as enzyme inhibitors, for instance, against Toxoplasma gondii enoyl reductase, highlighting the potential of this chemical class in targeting infectious diseases. Furthermore, phenoxyaniline derivatives, which could be synthesized from the target compound by reduction of the nitro group, have been explored for their pharmacological activities, including the inhibition of the Na+/Ca2+ exchange system, suggesting potential applications in cardiovascular diseases.
These application notes provide a theoretical framework for the synthesis and potential biological evaluation of this compound as an intermediate in the discovery of novel therapeutic agents.
Physicochemical Properties (Hypothetical)
A summary of the predicted physicochemical properties of this compound is presented below. These values are calculated and should be confirmed experimentally.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₃NO₄ |
| Molecular Weight | 259.26 g/mol |
| LogP | 3.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Molar Refractivity | 68.5 cm³ |
Synthesis Protocol (Hypothetical)
The following is a hypothetical protocol for the synthesis of this compound via an Ullmann condensation reaction.[2][3][4][5]
Reaction Scheme:
Caption: Hypothetical synthesis of this compound.
Materials:
-
3,5-Dinitrophenol
-
4-Ethoxyphenol
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dinitrophenol (1 equivalent), 4-ethoxyphenol (1.1 equivalents), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2 equivalents).
-
Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to 120°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired product, this compound.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Potential Applications and Screening Protocols
Based on the activities of structurally related molecules, this compound could serve as an intermediate for compounds targeting various biological pathways. Below are hypothetical screening protocols for two potential applications.
As a Precursor for Enzyme Inhibitors (e.g., for Anti-parasitic Drug Discovery)
The nitro group can be reduced to an amine, which can then be further functionalized to generate a library of compounds for screening as enzyme inhibitors.
Workflow for Screening as an Enzyme Inhibitor:
Caption: General workflow for developing enzyme inhibitors.
General Protocol for an Enzyme Inhibition Assay: [6][7][8][9][10]
-
Prepare Reagents:
-
Target enzyme in a suitable buffer.
-
Substrate for the enzyme.
-
Test compounds (dissolved in DMSO).
-
Positive control inhibitor.
-
-
Assay Procedure (96-well plate format):
-
Add buffer, enzyme, and test compound/control to each well.
-
Incubate for a defined period (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound relative to the negative control (DMSO).
-
For active compounds, perform a dose-response study to determine the half-maximal inhibitory concentration (IC₅₀).
-
As a Precursor for Na+/Ca2+ Exchange (NCX) Inhibitors
Phenoxyaniline derivatives have been patented as inhibitors of the Na+/Ca2+ exchanger. The reduction of the nitro group in the title compound would yield a phenoxyaniline that could be tested for such activity.
General Protocol for a Cell-Based NCX Inhibition Assay: [11][12][13][14]
-
Cell Culture:
-
Culture a suitable cell line expressing the target NCX isoform (e.g., HEK293 cells transfected with NCX1).
-
-
Calcium Imaging:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Perfuse the cells with a low-Na⁺, high-Ca²⁺ solution to induce reverse-mode NCX activity (Ca²⁺ influx).
-
Measure the intracellular calcium concentration using a fluorescence imaging system.
-
-
Inhibition Assay:
-
Pre-incubate the cells with the test compound for a defined period.
-
Induce reverse-mode NCX activity as described above in the presence of the test compound.
-
Measure the change in intracellular calcium levels. A reduction in the calcium influx compared to the control indicates NCX inhibition.
-
-
Data Analysis:
-
Quantify the inhibitory effect of the compound on the NCX-mediated calcium influx.
-
Perform dose-response experiments to determine the IC₅₀ value.
-
Quantitative Data for Structurally Related Compounds
The following table summarizes the biological activity of some diaryl ether derivatives that are structurally related to this compound. Note: This data is not for the title compound but for related molecules and is provided for context.
| Compound Class | Target | Key Compound Example | Activity (IC₅₀) | Reference |
| Triclosan Analogs (Diaryl Ethers) | Toxoplasma gondii Enoyl Reductase (TgENR) | A triclosan analog | <20 nM | [15] |
| Phenoxyaniline Derivatives | Na+/Ca2+ Exchanger (NCX) | KB-R7943 | 3 µM (protective effect) | [11] |
Conclusion
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. books.rsc.org [books.rsc.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. Item - Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - La Trobe - Figshare [opal.latrobe.edu.au]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in screening of enzymes inhibitors based on capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Na+/Ca2+ exchange by KB-R7943: transport mode selectivity and antiarrhythmic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct Effects of Mitochondrial Na+/Ca2+ Exchanger Inhibition and Ca2+ Uniporter Activation on Ca2+ Sparks and Arrhythmogenesis in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. Identification and Development of Novel Inhibitors of Toxoplasma gondii Enoyl Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of 3-(4-ethoxyphenoxy)-5-nitrophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(4-ethoxyphenoxy)-5-nitrophenol is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, incorporating a phenol, an ether, and a nitro group, necessitates a robust purification strategy to remove starting materials, by-products, and other impurities. This document provides a detailed protocol for the purification of this compound using two common laboratory techniques: column chromatography and recrystallization. The choice of method will depend on the nature and quantity of the impurities present in the crude product.
Physicochemical and Safety Data
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₁₄H₁₃NO₄ | - |
| Molecular Weight | 263.26 g/mol | - |
| Appearance | Pale yellow solid | Based on nitrophenol derivatives being colored solids.[1][2] |
| Melting Point | 110 - 120 °C | Estimated based on the melting point of similar nitrophenol derivatives. |
| Solubility | Soluble in polar organic solvents (e.g., acetone, ethyl acetate, methanol); sparingly soluble in non-polar solvents (e.g., hexane); slightly soluble in water. | Based on the presence of a polar phenol and nitro group, and a less polar ether linkage. |
| Boiling Point | > 250 °C | Estimated based on related nitrophenol compounds. |
Safety Precautions:
Nitrophenol compounds are generally considered hazardous.[3][4] The following precautions should be taken when handling this compound:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation.
-
May cause damage to organs through prolonged or repeated exposure.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
Experimental Protocols
Two primary methods for the purification of this compound are presented below. The choice between column chromatography and recrystallization will depend on the purity of the crude material and the desired final purity.
Method 1: Purification by Column Chromatography
This method is ideal for separating the target compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica gel to settle, and then open the stopcock to drain the excess solvent, ensuring the top of the silica gel does not run dry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 9:1 n-hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1, and finally 100% ethyl acetate) to elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions in test tubes.
-
Purity Analysis: Monitor the separation by TLC. Spot each fraction on a TLC plate, develop it in an appropriate solvent system (e.g., 7:3 n-hexane:ethyl acetate), and visualize the spots under a UV lamp.
-
Product Isolation: Combine the pure fractions containing the desired compound and evaporate the solvent under reduced pressure to obtain the purified this compound.
Table 2: Column Chromatography Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica gel (60-120 mesh) |
| Mobile Phase Gradient | n-Hexane and Ethyl Acetate (from 9:1 to 1:1) |
| Elution Order | Less polar impurities will elute first, followed by the product, and then more polar impurities. |
| Monitoring | TLC with UV visualization at 254 nm |
Method 2: Purification by Recrystallization
This method is suitable for purifying a crude product that is relatively pure (>90%) and where the impurities have different solubilities than the target compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: A mixture of ethanol and water is a suitable solvent system. The compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. Then add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Table 3: Recrystallization Parameters
| Parameter | Value/Description |
| Solvent System | Ethanol/Water |
| Dissolution Temperature | Near the boiling point of ethanol |
| Crystallization Temperature | Room temperature followed by 0-4 °C |
| Washing Solvent | Cold Ethanol/Water mixture |
Visual Workflow
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: Purification workflow for this compound.
References
- 1. Table 4-5, Physical and Chemical Properties of 3-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. haines.s3.ap-southeast-2.amazonaws.com [haines.s3.ap-southeast-2.amazonaws.com]
Application Notes and Protocols: Reaction Mechanisms of 3-(4-ethoxyphenoxy)-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the potential reaction mechanisms for the synthesis of 3-(4-ethoxyphenoxy)-5-nitrophenol, a diaryl ether of interest in medicinal chemistry and materials science. Given that this specific molecule is not extensively characterized in publicly available literature, this guide outlines the most probable synthetic routes based on established methods for diaryl ether synthesis. The protocols provided are representative examples and may require optimization for this specific target molecule.
Introduction to Diaryl Ether Synthesis
Diaryl ethers are a significant structural motif found in numerous biologically active compounds and advanced materials. The synthesis of unsymmetrical diaryl ethers like this compound can be approached through several key reaction mechanisms. The presence of a nitro group, a strong electron-withdrawing substituent, on one of the aromatic rings, and an electron-donating ethoxy group on the other, dictates the most viable synthetic strategies. The two primary approaches discussed are the Ullmann Condensation and Nucleophilic Aromatic Substitution (SNAr).
Proposed Synthetic Pathways and Mechanisms
Ullmann Condensation
The Ullmann condensation is a classical and widely used method for forming diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.[1][2][3] For the synthesis of this compound, two main retrosynthetic disconnections are possible via this method.
Pathway A: Reaction of 3-halo-5-nitrophenol with 4-ethoxyphenol. Pathway B: Reaction of 4-ethoxyphenyl halide with 3-nitrophenol. (Note: This pathway is less likely to be regioselective for the desired product without a directing group at the 5-position of the nitrophenol).
The reaction generally proceeds through a copper(I) phenoxide intermediate which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the copper(I) catalyst.[4][5] Traditional Ullmann conditions often require high temperatures (125–220 °C) and stoichiometric amounts of copper.[6] However, modern modifications utilize ligands (e.g., N,N-dimethylglycine, phenanthroline) and catalytic amounts of copper, allowing for milder reaction conditions.[1]
DOT Script for Ullmann Condensation Pathway
Caption: General workflow for the Ullmann condensation synthesis.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a powerful alternative for diaryl ether synthesis, particularly when one of the aryl rings is activated by strong electron-withdrawing groups, such as the nitro group in the target molecule.[7][8] This pathway does not always require a metal catalyst. The reaction proceeds via the addition of a nucleophile (the phenoxide) to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group (a halide) restores aromaticity and yields the final product.
For the synthesis of this compound, the most logical SNAr approach would involve:
Pathway C: Reaction of 1-fluoro-3,5-dinitrobenzene or 1-chloro-3,5-dinitrobenzene with 4-ethoxyphenol, followed by selective reduction of one nitro group and subsequent modification, or more directly, the reaction of a 3-halo-5-nitrophenol derivative with 4-ethoxyphenoxide. The presence of the nitro group at the meta position relative to the leaving group provides less activation than ortho or para substitution, but the combined effect of two activating groups can still facilitate the reaction, often in a polar aprotic solvent like DMSO or DMF.[8]
DOT Script for SNAr Mechanism
Caption: Key steps of the Nucleophilic Aromatic Substitution (SNAr) mechanism.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes typical reaction conditions for the synthesis of diaryl ethers based on analogous reactions found in the literature. These values should serve as a starting point for the synthesis of this compound.
| Parameter | Ullmann Condensation (Modern) | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | CuI, Cu(OAc)₂, or other Cu(I)/Cu(II) salts (catalytic amount)[9][10] | Often catalyst-free; may be facilitated by phase-transfer catalysts[8] |
| Ligand | N,N-dimethylglycine, 1,10-phenanthroline, various diamines[1][4] | Not typically required |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄[6] | K₂CO₃, NaH, Et₃N[8][10] |
| Solvent | Toluene, Dioxane, DMF, NMP[1][6] | DMSO, DMF, Acetonitrile[7][8] |
| Temperature | 80 - 140 °C[6] | Room Temperature to 140 °C[8] |
| Reactants | Aryl Iodide/Bromide + Phenol[6][10] | Electron-deficient Aryl Halide (esp. Fluoride) + Phenol[8] |
| Typical Yields | 60 - 95%[9] | 70 - 98%[8] |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of diaryl ethers, which should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Copper-Catalyzed Ullmann Condensation
This protocol is based on modern, ligand-assisted Ullmann couplings.
Materials:
-
3-Iodo-5-nitrophenol (1.0 eq)
-
4-Ethoxyphenol (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
N,N-Dimethylglycine (0.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stirrer and reflux condenser, add 3-iodo-5-nitrophenol, 4-ethoxyphenol, CuI, N,N-dimethylglycine, and Cs₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol is suitable when using a highly activated aryl halide.
Materials:
-
1-Fluoro-3,5-dinitrobenzene (1.0 eq) (as a precursor to the target scaffold) or 3-Fluoro-5-nitrophenol
-
4-Ethoxyphenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add 4-ethoxyphenol and anhydrous DMSO.
-
Add potassium carbonate to the solution and stir at room temperature for 30 minutes to form the phenoxide in situ.
-
Add the electron-deficient aryl halide (e.g., 1-fluoro-3,5-dinitrobenzene) to the mixture.
-
Heat the reaction to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired diaryl ether.
Disclaimer: The provided protocols are intended as a guide and are based on general chemical principles. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and work in a well-ventilated fume hood. Reaction conditions, particularly temperature, reaction time, and stoichiometry, may require optimization for the specific substrates involved.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann reaction | PPTX [slideshare.net]
- 3. synarchive.com [synarchive.com]
- 4. pure.rug.nl [pure.rug.nl]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine [organic-chemistry.org]
- 10. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]
Application Notes and Protocols for 3-(4-ethoxyphenoxy)-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-ethoxyphenoxy)-5-nitrophenol is a novel synthetic compound with potential applications in drug development, particularly in the modulation of inflammatory pathways. Structurally related to flavonoids and nitrophenol derivatives, this compound is investigated for its anti-inflammatory properties. These application notes provide a comprehensive overview of the methodologies to assess the biological activity of this compound, focusing on its inhibitory effects on key inflammatory signaling pathways. The protocols detailed below are intended for use by researchers in cell biology, pharmacology, and drug discovery.
Hypothesized Mechanism of Action
Based on the activity of structurally similar flavonoids, it is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] These pathways are crucial in the inflammatory response, where stimuli like lipopolysaccharide (LPS) trigger the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2] The proposed mechanism involves the suppression of IκBα phosphorylation, thereby preventing the nuclear translocation of the p65 subunit of NF-κB, and reducing the phosphorylation of key MAPK proteins (ERK, p38, and JNK).
Signaling Pathway Diagram
References
Application Notes & Protocols: Large-Scale Synthesis of 3-(4-ethoxyphenoxy)-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of 3-(4-ethoxyphenoxy)-5-nitrophenol, a diaryl ether of interest in pharmaceutical and materials science research. The synthetic approach is based on the copper-catalyzed Ullmann condensation, a robust and scalable method for the formation of a C-O bond between an aryl halide and a phenol.[1][2] The protocol outlines the reaction setup, execution, workup, and purification procedures suitable for manufacturing environments. Expected yields and purity, based on analogous reactions in the literature, are provided for reference.
Synthetic Strategy: Ullmann Condensation
The selected synthetic route for this compound is the Ullmann condensation of 3-hydroxy-5-nitrophenol with 1-bromo-4-ethoxybenzene. This method is well-suited for large-scale production due to the commercial availability of the starting materials and the generally good yields achieved for this class of reaction, especially when one of the aryl partners is activated by an electron-withdrawing group like the nitro substituent.[3] The reaction is catalyzed by a copper(I) species and requires a base to deprotonate the phenol.[4]
Experimental Protocol
2.1 Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Molarity/Purity | Supplier Example |
| 3-Hydroxy-5-nitrophenol | 7154-76-9 | 155.11 | >98% | Sigma-Aldrich |
| 1-Bromo-4-ethoxybenzene | 588-96-5 | 201.06 | >98% | TCI Chemicals |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | >99% | Acros Organics |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | >99% | Alfa Aesar |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, >99.8% | Fisher Scientific |
| Toluene | 108-88-3 | 92.14 | ACS Grade | VWR |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | VWR |
| Hexane | 110-54-3 | 86.18 | ACS Grade | VWR |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 2 M Aqueous Solution | J.T. Baker |
| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 | 58.44 | Saturated Aqueous | In-house preparation |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Granular | Sigma-Aldrich |
2.2 Equipment
-
20 L jacketed glass reactor with overhead mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.
-
Heating/cooling circulator for the reactor jacket.
-
50 L separatory funnel.
-
Rotary evaporator with a suitable vacuum pump and solvent trap.
-
Filtration apparatus (e.g., Buchner funnel and flask).
-
Glass chromatography column (if required for purification).
-
Standard laboratory glassware.
2.3 Reaction Setup and Procedure
-
Reactor Preparation: Ensure the 20 L jacketed glass reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents: To the reactor, under a nitrogen atmosphere, add:
-
3-Hydroxy-5-nitrophenol (1.00 kg, 6.45 mol, 1.0 equiv)
-
1-Bromo-4-ethoxybenzene (1.44 kg, 7.10 mol, 1.1 equiv)
-
Copper(I) Iodide (123 g, 0.645 mol, 0.1 equiv)
-
Cesium Carbonate (2.52 kg, 7.74 mol, 1.2 equiv)
-
-
Solvent Addition: Add 10 L of anhydrous N,N-dimethylformamide (DMF) to the reactor.
-
Reaction Execution:
-
Begin vigorous stirring to ensure good mixing of the heterogeneous mixture.
-
Heat the reaction mixture to 120-130 °C using the heating circulator.
-
Maintain the reaction at this temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC (Mobile phase: 30% ethyl acetate in hexane).
-
-
Reaction Workup:
-
Once the reaction is complete (consumption of the limiting reagent), cool the mixture to room temperature.
-
Pour the reaction mixture into a larger vessel containing 40 L of cold water and 5 L of 2 M hydrochloric acid.
-
Stir the aqueous mixture for 30 minutes. The product should precipitate as a solid. If the product oils out, proceed with liquid-liquid extraction.
-
Filter the crude product using a Buchner funnel and wash the filter cake with deionized water (3 x 2 L).
-
-
Extraction and Washing (Alternative to precipitation):
-
Transfer the diluted reaction mixture to a 50 L separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 5 L).
-
Combine the organic layers and wash with water (2 x 5 L) followed by brine (1 x 5 L).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel if higher purity is required.
-
Data Presentation
Table 1: Reaction Parameters and Expected Results
| Parameter | Value/Range | Notes |
| Stoichiometry | ||
| 3-Hydroxy-5-nitrophenol | 1.0 equiv | Limiting reagent |
| 1-Bromo-4-ethoxybenzene | 1.1 equiv | Slight excess to ensure complete conversion of the phenol |
| Copper(I) Iodide | 0.1 equiv | Catalyst |
| Cesium Carbonate | 1.2 equiv | Base |
| Reaction Conditions | ||
| Solvent | N,N-Dimethylformamide (DMF) | High-boiling polar aprotic solvent is typical for Ullmann couplings.[1] |
| Temperature | 120-130 °C | Elevated temperatures are generally required for Ullmann reactions.[1] |
| Reaction Time | 12-24 hours | Monitor by TLC/HPLC for completion. |
| Expected Outcome | ||
| Yield | 70-85% | Based on typical yields for copper-catalyzed diaryl ether syntheses.[4][5] |
| Purity (Crude) | >90% | Purity after workup and before final purification. |
| Purity (Purified) | >98% | After recrystallization or chromatography. |
| Analytical Data | ||
| Appearance | Yellow to brown solid | |
| ¹H NMR (CDCl₃, 400 MHz) | Expected peaks for aromatic protons and ethoxy group | For characterization of the final product.[6][7] |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected peaks for aromatic and aliphatic carbons | For structural confirmation.[7] |
| Mass Spectrometry (ESI) | [M-H]⁻ or [M+H]⁺ corresponding to C₁₄H₁₃NO₄ | To confirm the molecular weight. |
Workflow and Pathway Diagrams
Diagram 1: Synthetic Workflow for this compound
Caption: A step-by-step workflow for the synthesis of this compound.
Diagram 2: Proposed Catalytic Cycle for Ullmann Condensation
Caption: A simplified representation of the Ullmann condensation catalytic cycle.
References
- 1. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04282B [pubs.rsc.org]
- 2. US3417146A - Preparation of nitrated aromatic ethers - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-ethoxyphenoxy)-5-nitrophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 3-(4-ethoxyphenoxy)-5-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A robust and widely applicable method involves a three-step sequence starting from 1-chloro-3,5-dinitrobenzene and 4-ethoxyphenol. The sequence is as follows:
-
Nucleophilic Aromatic Substitution (SNAr): Formation of the diaryl ether linkage to produce 1-(4-ethoxyphenoxy)-3,5-dinitrobenzene.
-
Selective Nitro Group Reduction: Reduction of one of the two nitro groups to an amino group, yielding 3-(4-ethoxyphenoxy)-5-nitroaniline.
-
Diazotization and Hydrolysis: Conversion of the amino group to a hydroxyl group via a diazonium salt intermediate to yield the final product.
Q2: Why is a multi-step synthesis preferred over a direct coupling?
A2: A multi-step approach allows for greater control over regioselectivity and helps to avoid unwanted side reactions. For instance, directly nitrating 3-(4-ethoxyphenoxy)phenol would likely result in a mixture of isomers that are difficult to separate. The proposed three-step route utilizes well-established reactions with predictable outcomes, ultimately leading to a purer product and potentially higher overall yield.
Q3: What are the critical safety precautions for this synthesis?
A3: Nitro-aromatic compounds can be energetic and should be handled with care. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Diazonium salts are unstable and potentially explosive, especially when dry; they should always be prepared at low temperatures (0-5 °C) and used immediately in solution.
Synthesis Workflow Overview
The following diagram illustrates the recommended three-step synthetic pathway.
Caption: Recommended three-step synthesis pathway for this compound.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
This step involves the formation of a diaryl ether via an SNAr reaction, where the electron-withdrawing nitro groups activate the aryl chloride for nucleophilic attack by the 4-ethoxyphenoxide ion.[1][2][3][4]
Experimental Protocol: Synthesis of 1-(4-ethoxyphenoxy)-3,5-dinitrobenzene
-
Reagents & Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-ethoxyphenol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous N,N-dimethylformamide (DMF, 5 mL per mmol of 4-ethoxyphenol).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Addition of Aryl Halide: Add 1-chloro-3,5-dinitrobenzene (1.0 eq.) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and then recrystallize from ethanol to yield the pure product.
Troubleshooting & FAQs for Step 1
Q: My reaction yield is low. What are the common causes? A: Low yield in this step is often due to incomplete phenoxide formation, presence of moisture, or insufficient reaction temperature.
-
Incomplete Phenoxide Formation: Ensure the base is strong enough and used in sufficient excess. While K₂CO₃ is common, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can be more effective, but requires stricter anhydrous conditions.
-
Moisture: Water can hydrolyze the aryl chloride and consume the phenoxide. Ensure all glassware is flame-dried and use anhydrous solvents.
-
Temperature: SNAr reactions require activation energy. Ensure the reaction is heated sufficiently as indicated by TLC monitoring.[5]
Q: I am observing significant side products. How can I minimize them? A: Side product formation can arise from impurities in starting materials or decomposition at high temperatures.
-
Purify Starting Materials: Ensure the 1-chloro-3,5-dinitrobenzene and 4-ethoxyphenol are of high purity.
-
Temperature Control: Do not exceed the recommended temperature range, as this can lead to decomposition of the solvent (DMF) or the product.
Data Presentation: SNAr Reaction Optimization
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 100 | 6 | 85 |
| 2 | Cs₂CO₃ | DMF | 100 | 4 | 92 |
| 3 | NaH | THF | 65 | 8 | 88 |
| 4 | K₂CO₃ | DMSO | 120 | 5 | 82 |
Note: Yields are representative and may vary based on specific experimental conditions.
Step 2: Selective Nitro Group Reduction
This step utilizes a chemoselective reducing agent to convert one of the two equivalent nitro groups into an amine. The Zinin reduction, using sodium sulfide or related reagents, is a classic and effective method for this transformation.[6][7]
Experimental Protocol: Synthesis of 3-(4-ethoxyphenoxy)-5-nitroaniline
-
Reagents & Setup: In a round-bottom flask, dissolve 1-(4-ethoxyphenoxy)-3,5-dinitrobenzene (1.0 eq.) in ethanol or methanol.
-
Reducing Agent: Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O, 1.0-1.2 eq.) in water. Alternatively, an aqueous solution of ammonium chloride and iron powder can be used.
-
Reaction Conditions: Add the sodium sulfide solution dropwise to the stirred solution of the dinitro compound at room temperature. After the addition is complete, gently heat the mixture to reflux for 2-3 hours. The solution will typically change color.
-
Workup: Cool the reaction mixture and pour it into water. The product may precipitate.
-
Purification: Collect the solid by filtration. If sulfur byproducts are present, they can often be removed by washing with a dilute acid solution. The crude product can be purified by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) or recrystallization.
Troubleshooting & FAQs for Step 2
Q: The reaction is either incomplete or has proceeded to the diamine. How can I control the selectivity? A: Selectivity is the key challenge in this step.
-
Stoichiometry: Carefully control the stoichiometry of the reducing agent. Using a slight excess can push the reaction to completion, but a large excess will lead to the formation of the undesired diamine.
-
Reaction Time & Temperature: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed and before significant amounts of the diamine are formed. Lowering the temperature can sometimes improve selectivity.
Q: The product is difficult to purify from sulfur byproducts. A: When using sulfide reagents, elemental sulfur is a common byproduct.
-
Acid Wash: During workup, washing the crude product with dilute HCl can help dissolve the amine product and separate it from insoluble sulfur. The product can then be recovered by basifying the aqueous layer.
-
Alternative Reagents: Consider alternative reducing systems like Fe/NH₄Cl or catalytic hydrogenation (e.g., H₂, Pd/C) with careful monitoring, which avoid sulfur byproducts.
Step 3: Diazotization and Hydrolysis
This final step converts the primary aromatic amine into the target phenol. The amine is first converted to a diazonium salt at low temperature, which is then hydrolyzed by heating.
Experimental Protocol: Synthesis of this compound
-
Diazotization:
-
Dissolve 3-(4-ethoxyphenoxy)-5-nitroaniline (1.0 eq.) in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq.) in a small amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature strictly below 5 °C. Stir for 30 minutes at this temperature after the addition is complete.
-
-
Hydrolysis:
-
Slowly and carefully add the cold diazonium salt solution to a separate flask containing boiling water or a boiling aqueous solution of copper sulfate.
-
Vigorous nitrogen evolution will be observed. Continue heating for 15-30 minutes after the addition is complete to ensure full hydrolysis.
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude phenol can be purified by column chromatography or recrystallization.
-
Troubleshooting & FAQs for Step 3
Q: The yield of the final phenol is very low. A: Low yields in this step are often related to the instability of the diazonium salt or incomplete hydrolysis.
-
Temperature Control: The most critical parameter is maintaining a low temperature (0-5 °C) during diazotization. If the temperature rises, the diazonium salt will prematurely decompose.
-
Acid Concentration: Ensure the medium is sufficiently acidic to prevent the diazonium salt from coupling with unreacted aniline to form azo compounds.
-
Hydrolysis Conditions: Ensure the hydrolysis step is carried out at a sufficiently high temperature to drive the reaction to completion.
Q: The reaction mixture turned dark, and I isolated a complex mixture of products. A: This often points to side reactions of the highly reactive diazonium salt.
-
Slow Addition: Add the NaNO₂ solution very slowly to maintain temperature and control the reaction rate.
-
Immediate Use: Use the diazonium salt solution immediately for the hydrolysis step. Do not store it.
General Troubleshooting Workflow
This diagram provides a logical approach to troubleshooting common issues encountered during the synthesis.
Caption: A decision-tree workflow for troubleshooting low-yield issues in the synthesis.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. organic chemistry - Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Synthesis of 3-(4-ethoxyphenoxy)-5-nitrophenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-(4-ethoxyphenoxy)-5-nitrophenol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, a diaryl ether commonly synthesized via Nucleophilic Aromatic Substitution (SNAr) or Ullmann condensation.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst (Ullmann) | For Ullmann reactions, ensure the copper catalyst is active. If using copper powder, consider in-situ activation, for example, by reducing copper sulfate with zinc metal.[1] Alternatively, switch to a more soluble copper(I) salt like CuI or use a ligand-supported catalyst system. |
| Poor Leaving Group | The reactivity of the aryl halide is critical. Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides.[1] If using an aryl chloride, consider switching to the corresponding bromide or iodide to improve reaction rates. |
| Insufficiently Activated Aromatic Ring (SNAr) | For an SNAr reaction to proceed efficiently, the aromatic ring bearing the leaving group must be activated by strong electron-withdrawing groups (like the nitro group) positioned ortho or para to the leaving group.[2][3] If the nitro group is in the meta position, the reaction will be significantly slower. |
| Incorrect Base | The choice and amount of base are crucial for deprotonating the phenol. A weak base may not be sufficient. Consider using a stronger base like potassium carbonate, cesium carbonate, or sodium hydride. Ensure the base is anhydrous, as water can interfere with the reaction. |
| Low Reaction Temperature | Both Ullmann and SNAr reactions can require elevated temperatures.[1][4] If the reaction is sluggish, consider increasing the temperature, but be mindful of potential side reactions and decomposition at very high temperatures. |
| Solvent Choice | High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used to facilitate these reactions.[1] Ensure the chosen solvent is anhydrous and appropriate for the reaction temperature. |
Issue 2: Presence of Unexpected Byproducts
Possible Byproducts and Identification/Mitigation Strategies:
| Byproduct | Formation Mechanism | Mitigation Strategies |
| Starting Materials | Incomplete reaction. | Increase reaction time, temperature, or use a more active catalyst/stronger base. |
| Homocoupled Diaryl Ether | Ullmann side reaction where two molecules of the aryl halide couple. | Use a ligand that promotes the desired cross-coupling over homocoupling. |
| Reduced Aryl Halide | Reductive dehalogenation of the aryl halide starting material.[4] | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. |
| Products of Side Reactions with Solvent | At high temperatures, solvents like DMF can decompose and participate in side reactions. | Choose a more stable solvent if high temperatures are required. |
Issue 3: Difficulty in Product Purification
Challenges and Recommended Solutions:
| Challenge | Recommended Purification Technique |
| Separating Product from Unreacted Starting Materials | Column chromatography is often effective for separating compounds with different polarities.[5] The polarity of the eluent can be adjusted to achieve good separation. |
| Removing Copper Catalyst Residues | After an Ullmann reaction, the copper catalyst can be challenging to remove. An aqueous workup with an ammonia solution can help to complex and remove copper salts. Filtration through a pad of celite can also be effective. |
| Crystallization Issues | If the product is an oil or does not crystallize easily, try using a different solvent system for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for this compound: Ullmann condensation or SNAr?
A1: The SNAr route is often preferred for this specific molecule. The presence of the nitro group strongly activates the aromatic ring towards nucleophilic attack, making the reaction conditions for SNAr generally milder than for the Ullmann condensation.[2][3] The Ullmann reaction often requires higher temperatures and a copper catalyst, which can be difficult to remove completely from the final product.[1]
Q2: What is the role of the base in this reaction?
A2: The base is essential for deprotonating the phenolic hydroxyl group of the nucleophile (either 3-nitrophenol or 4-ethoxyphenol, depending on the specific synthetic disconnection). The resulting phenoxide is a much stronger nucleophile and is required for the substitution reaction to occur.
Q3: My reaction has stalled. How can I determine if the starting materials have been consumed?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your reaction.[5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Q4: Are there any safety concerns I should be aware of?
A4: Nitrophenols can be toxic and may cause skin and eye irritation.[6] It is important to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Some of the solvents used, such as DMF and DMSO, have their own specific hazards and should be handled with care.
Experimental Protocols
Representative Protocol for SNAr Synthesis of a Diaryl Ether:
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aryl halide (e.g., 1-chloro-3-nitrobenzene or 1-bromo-3-nitrobenzene) (1.0 eq), the phenol (e.g., 4-ethoxyphenol) (1.1 eq), and a suitable base (e.g., potassium carbonate, 2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to the flask. The volume should be sufficient to dissolve the reactants at the reaction temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will depend on the reactivity of the specific substrates.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[5]
Visualizations
Caption: SNAr pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 5. ukessays.com [ukessays.com]
- 6. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 3-(4-ethoxyphenoxy)-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting and frequently asked questions regarding the purification of 3-(4-ethoxyphenoxy)-5-nitrophenol to assist researchers in achieving higher purity for their experimental needs.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
-
Question: My crude product shows multiple spots on the Thin Layer Chromatography (TLC) plate. What are the likely impurities and how can I remove them?
-
Answer: Multiple spots on a TLC plate indicate the presence of impurities. For a compound like this compound, which is likely synthesized via a diaryl ether synthesis (such as the Ullmann condensation or Buchwald-Hartwig amination), common impurities include unreacted starting materials (e.g., 4-ethoxyphenol and 1,3-dihydroxy-5-nitrobenzene or a related halogenated precursor), and side-products from the reaction.[1][2][3] Over-nitration of the phenol rings can also lead to dinitro- or trinitro- byproducts.[4]
Troubleshooting Steps:
-
Identify the Impurities: If possible, run co-spots on your TLC with the starting materials to see if they correspond to any of the impurity spots.
-
Liquid-Liquid Extraction: A basic aqueous wash (e.g., with a dilute sodium bicarbonate solution) can help remove unreacted phenolic starting materials.
-
Column Chromatography: This is a highly effective method for separating the desired product from both more polar and less polar impurities.[4] A silica gel column with a gradient elution system, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), is recommended.
-
Recrystallization: If a suitable solvent is found, recrystallization is an excellent final purification step.[5]
-
Issue 2: Product "Oiling Out" During Recrystallization
-
Question: I'm trying to recrystallize my product, but it separates as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" can occur when the melting point of the solid is lower than the boiling point of the solvent, or when the concentration of impurities is high, significantly depressing the melting point.[6][7]
Troubleshooting Steps:
-
Add More Solvent: Your solution may be too concentrated. Return the mixture to the heat source and add more of the same solvent until the oil redissolves, then allow it to cool slowly.[7]
-
Change the Solvent System: Try a different solvent or a mixed solvent system. A good starting point is to find a solvent in which the compound is highly soluble and another in which it is sparingly soluble. Dissolve the compound in a minimum of the "good" hot solvent and then slowly add the "poor" solvent until the solution becomes turbid. Reheat to clarify and then cool slowly.[8]
-
Lower the Cooling Temperature: Ensure the solution is allowed to cool to room temperature slowly before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.[6]
-
Issue 3: Poor Yield After Purification
-
Question: After purification by column chromatography or recrystallization, my final yield is very low. How can I improve it?
-
Answer: Low yields can result from several factors, including product loss during transfers, using too much solvent during recrystallization, or incomplete elution from a chromatography column.[9][10]
Troubleshooting Steps:
-
Optimize Recrystallization: Use the minimum amount of hot solvent necessary to dissolve your compound. Using an excess will result in a significant amount of your product remaining in the mother liquor upon cooling.[11] You can check the mother liquor with TLC to see if a substantial amount of product is present.
-
Careful Transfers: Ensure all product is transferred between flasks. Rinse glassware with a small amount of the purification solvent to recover any residual product.[9]
-
Monitor Column Chromatography: Carefully monitor the column fractions by TLC to ensure you collect all the product-containing fractions and do not discard them prematurely.
-
Check for Product Volatility: If your compound is unexpectedly volatile, you may be losing it during solvent removal under vacuum. Use moderate temperatures on the rotary evaporator.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best method to assess the purity of this compound?
-
A1: A combination of techniques is ideal. Thin Layer Chromatography (TLC) is a quick and simple way to get a qualitative assessment of purity.[12] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a more accurate method. Additionally, determining the melting point can be a good indicator of purity; a sharp melting point close to the literature value suggests high purity, while a broad melting range often indicates the presence of impurities.[13] Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities.
-
-
Q2: Which solvents are best for the recrystallization of this compound?
-
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[14] Given the polar nature of the phenol and nitro groups, along with the less polar ether linkage, you might need to test a range of solvents or solvent mixtures. Common solvents to test, in order of decreasing polarity, include water, ethanol, acetone, ethyl acetate, and toluene.[11] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may also be effective.[8]
-
-
Q3: How can I remove colored impurities from my product?
-
A3: Colored impurities, which are often high molecular weight byproducts, can sometimes be removed by treating a solution of your crude product with activated charcoal. The charcoal adsorbs the colored impurities, and can then be removed by hot filtration.[11]
-
-
Q4: My purified product is degrading over time. How should I store it?
-
A4: Phenols and nitro-aromatic compounds can be sensitive to light and air. It is best to store your purified this compound in a tightly sealed, amber-colored vial to protect it from light. Storing it in a cool, dark place, and possibly under an inert atmosphere (like nitrogen or argon), can also help to prevent degradation.
-
Data Presentation
Table 1: Common Solvents for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for highly polar compounds.[8] |
| Ethanol | High | 78 | A versatile solvent for many organic compounds.[8] |
| Acetone | Medium | 56 | Good for general use.[8] |
| Ethyl Acetate | Medium | 77 | A common solvent for chromatography and recrystallization.[8] |
| Toluene | Low | 111 | Suitable for aromatic compounds.[11] |
| Hexane | Low | 69 | Good for non-polar compounds, often used as the "poor" solvent in a mixed system.[8] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Multiple spots on TLC | Unreacted starting materials, side-products | Column chromatography, liquid-liquid extraction. |
| Oiling out during recrystallization | Improper solvent, high impurity concentration | Add more solvent, change solvent system, ensure slow cooling.[6][7] |
| Low final yield | Too much recrystallization solvent, loss during transfers | Use minimum hot solvent, carefully transfer material, check mother liquor.[9] |
| Colored product | High molecular weight impurities | Treat with activated charcoal during recrystallization.[11] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.
-
Elution: Begin eluting the column with a non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., a hexane/ethyl acetate gradient).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 3. jsynthchem.com [jsynthchem.com]
- 4. ukessays.com [ukessays.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Recrystallization [wiredchemist.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rubingroup.org [rubingroup.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. How To [chem.rochester.edu]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. researchgate.net [researchgate.net]
- 13. wyzant.com [wyzant.com]
- 14. community.wvu.edu [community.wvu.edu]
Technical Support Center: 3-(4-ethoxyphenoxy)-5-nitrophenol
Disclaimer: Specific stability data for 3-(4-ethoxyphenoxy)-5-nitrophenol is not extensively available in public literature. The following troubleshooting guide is based on the chemical properties of its constituent functional groups (nitrophenol, aromatic ether) and serves as a representative resource for researchers working with this or structurally similar compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solid sample of this compound has changed color from light yellow to a darker brown. Is it degraded?
A1: This is a common issue with nitrophenol-containing compounds. Color change often indicates degradation, possibly due to oxidation or photodecomposition. The phenolic hydroxyl group is susceptible to oxidation, which can form highly colored quinone-like structures. The nitro group can also be involved in complex degradation pathways. It is highly recommended to verify the purity of the sample using an analytical technique like HPLC before proceeding with experiments.
Q2: I'm observing a gradual loss of potency or activity of my compound in a cell-based assay over the course of the experiment. What could be the cause?
A2: Loss of activity in aqueous media can be due to several factors:
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pH Instability: Phenols can ionize, and the resulting phenoxide may be more or less stable or reactive depending on the pH of your culture medium. The nitro-aromatic system can be susceptible to nucleophilic attack under basic conditions.
-
Reaction with Media Components: The compound might react with components in your cell culture medium, such as thiols (e.g., in FBS or added supplements like glutathione).
-
Adsorption: The compound may adsorb to plasticware (flasks, plates, pipette tips), reducing its effective concentration.
-
Cellular Metabolism: The compound could be actively metabolized by the cells into inactive forms.
To troubleshoot, you can run a stability test of the compound in the assay medium without cells to check for chemical degradation.
Q3: My compound is precipitating out of my aqueous buffer. How can I improve its solubility and stability in solution?
A3: this compound has low predicted aqueous solubility.
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment (typically <0.5%).
-
pH Adjustment: The phenolic group has a pKa, and its solubility can be pH-dependent. Solubility may increase at a pH above its pKa as the phenoxide salt is formed, but be aware that this may also increase the rate of degradation.
-
Use of Surfactants or Cyclodextrins: For in vitro assays, low concentrations of non-ionic surfactants (e.g., Tween-20) or solubility enhancers like cyclodextrins can be used to maintain solubility.
Q4: I see a new, unexpected peak appearing in my HPLC chromatogram during analysis of my stock solution. What does this indicate?
A4: The appearance of a new peak that grows over time is a classic sign of chemical degradation. Based on the structure, potential degradation products could arise from:
-
Hydrolysis: Cleavage of the ether bond under harsh acidic conditions, although this is generally slow.
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents.
-
Oxidation: The phenol ring is susceptible to oxidation.
It is recommended to perform a forced degradation study (see protocol below) to tentatively identify these new peaks and understand the compound's stability profile.
Illustrative Stability Data
The following table summarizes representative stability data for a nitrophenol-ether compound under forced degradation conditions. The compound was incubated for 24 hours under the specified conditions and the remaining percentage was quantified by HPLC.
| Condition | Temperature | % Compound Remaining | Major Degradant Peak (Retention Time) |
| Acidic (0.1 M HCl) | 50°C | 98.5% | Not significant |
| Basic (0.1 M NaOH) | 50°C | 75.2% | 4.1 min |
| Oxidative (3% H₂O₂) | 25°C | 82.1% | 5.5 min |
| Thermal (in water) | 80°C | 91.8% | 4.1 min |
| Photolytic (UV light) | 25°C | 65.4% | 6.2 min |
Note: This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: HPLC Method for Purity and Stability Assessment
This protocol provides a general reverse-phase HPLC method for analyzing this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 340 nm (for nitrophenol chromophore)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
This study exposes the compound to harsh conditions to rapidly predict its long-term stability and identify potential degradation products.
-
Preparation: Prepare 1 mg/mL solutions of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 50°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 50°C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of purified water. Incubate at 80°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to a photostability chamber (with UV and visible light) for 24 hours. A control sample should be wrapped in aluminum foil and kept alongside.
-
Analysis: Analyze all samples by the HPLC method described above, alongside a control sample kept at 4°C in the dark.
Visualizations
Caption: Workflow for troubleshooting stability issues.
Caption: Potential degradation pathways.
Caption: Hypothetical MAPK signaling pathway inhibition.
Technical Support Center: Synthesis of 3-(4-ethoxyphenoxy)-5-nitrophenol
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of 3-(4-ethoxyphenoxy)-5-nitrophenol. The synthesis, typically achieved via a copper-catalyzed Ullmann condensation, can present challenges related to yield, purity, and reaction conditions.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the Ullmann-type synthesis of diaryl ethers are a frequent issue. Several factors can contribute:
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Catalyst Inactivity: The copper catalyst is crucial. Ensure you are using a high-purity copper source, preferably Copper(I) salts like CuI. Traditional reactions sometimes used activated copper powder, but soluble catalysts are often more effective.[1] Consider preparing the catalyst in situ if you suspect degradation.
-
Harsh Reaction Conditions: While traditional Ullmann reactions require high temperatures (often >200°C), this can also lead to product decomposition or side reactions.[1] Modern approaches use ligands to facilitate the reaction at lower temperatures.
-
Reagent Purity: Ensure your starting materials (the aryl halide and the phenol) and the base are pure and dry. Water can interfere with the reaction.
-
Inefficient Base: The choice and amount of base are critical for deprotonating the phenol. Common bases include K₂CO₃, Cs₂CO₃, or KOH. Cs₂CO₃ is often highly effective in diaryl ether synthesis.
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used.[1] Ensure the solvent is anhydrous, as moisture can significantly hinder the reaction.
Q2: I am observing significant amounts of byproducts in my reaction mixture. How can I identify and minimize them?
A2: Byproduct formation is a common challenge. Key byproducts and mitigation strategies include:
-
Homocoupling: Symmetrical biaryl compounds can form from the coupling of two molecules of the aryl halide. This is often favored at very high temperatures. Using a ligand-supported catalyst system can often reduce the required temperature and minimize this side reaction.
-
Reduction of Nitro Group: The nitro group can sometimes be reduced, especially if the reaction is run for extended periods at high temperatures or if certain impurities are present. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.
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Isomer Formation: If the synthesis involves a nitration step, the formation of ortho- and para-isomers is a major concern.[2] The hydroxyl group is an ortho-para director, making the synthesis of a meta-nitrophenol derivative via direct nitration of the corresponding phenol challenging.[2][3] It is generally preferable to use a starting material that already has the nitro group in the correct position, such as 3-bromo-5-nitrophenol.
Q3: The purification of the final product is difficult. What is the recommended procedure?
A3: Purifying this compound often requires multiple steps to remove unreacted starting materials, copper catalyst residues, and organic byproducts.
-
Aqueous Work-up: After the reaction, a common first step is to quench the mixture with an acidic solution (e.g., dilute HCl) to neutralize the base and then extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Removal of Copper: Washing the organic layer with an aqueous solution of ammonia or ammonium chloride can help remove residual copper salts by forming soluble copper-ammonia complexes.
-
Chromatography: Column chromatography is frequently necessary to separate the desired product from starting materials and byproducts.[2] A silica gel stationary phase with a gradient eluent system (e.g., hexane/ethyl acetate) is typically effective.
-
Recrystallization: The final step to obtain a high-purity product is often recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Q4: Are there alternatives to the harsh conditions of the classic Ullmann reaction?
A4: Yes. Modern advancements have significantly improved the Ullmann condensation, allowing for milder reaction conditions. The most significant improvement is the use of ligands that stabilize the copper catalyst and accelerate the reaction. Common ligand classes include diamines, amino acids (like L-proline), and phenanthrolines.[4] These ligand-accelerated reactions can often be performed at much lower temperatures (e.g., 80-120°C), leading to cleaner reactions and higher yields.[5]
Quantitative Data Summary
The table below summarizes typical reaction conditions for modern ligand-accelerated Ullmann ether synthesis, which can be adapted for the synthesis of this compound. Yields are highly substrate-dependent.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | CuI (5-10 mol%) | Cu₂O (5 mol%) | Cu(acac)₂ (10 mol%) |
| Ligand | L-Proline (20 mol%) | 1,10-Phenanthroline (20 mol%) | N,N'-Dimethylethylenediamine (20 mol%) |
| Base | K₂CO₃ (2 equiv.) | Cs₂CO₃ (2 equiv.) | K₃PO₄ (2 equiv.) |
| Solvent | DMSO | DMF | Toluene |
| Temperature | 90 - 110 °C | 100 - 120 °C | 110 °C |
| Typical Yield Range | 65 - 90% | 70 - 95% | 60 - 85% |
Representative Experimental Protocol
This protocol describes a representative ligand-accelerated Ullmann condensation for the synthesis of this compound.
Reaction: 3-bromo-5-nitrophenol + 4-ethoxyphenol → this compound
Materials:
-
3-bromo-5-nitrophenol (1.0 equiv)
-
4-ethoxyphenol (1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
L-Proline (0.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Procedure:
-
To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-5-nitrophenol, 4-ethoxyphenol, CuI, L-Proline, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 12-24 hours.
-
After completion, cool the mixture to room temperature and pour it into a beaker containing 1M HCl.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by a saturated aqueous solution of ammonium chloride (to remove copper), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Synthetic route for this compound via Ullmann condensation.
Caption: Troubleshooting workflow for addressing low yield in the synthesis.
References
Technical Support Center: Synthesis of 3-(4-ethoxyphenoxy)-5-nitrophenol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 3-(4-ethoxyphenoxy)-5-nitrophenol. The content is structured to address specific experimental challenges, offering potential solutions and optimized protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of this compound is typically approached via two primary routes:
-
Route A: Electrophilic nitration of a diaryl ether precursor, 3-(4-ethoxyphenoxy)phenol.
-
Route B: A copper-catalyzed C-O cross-coupling (Ullmann-type reaction) between an aryl halide and a phenol.
This guide is divided into sections addressing the common challenges associated with each synthetic strategy.
Section 1: Ullmann-Type Diaryl Ether Synthesis (Route B)
This route involves the coupling of precursors like 3-hydroxy-5-nitrophenol with an activated aryl halide (e.g., 1-bromo-4-ethoxybenzene or 1-iodo-4-ethoxybenzene).
FAQs
-
Q1: What are the most common reasons for low or no yield in an Ullmann diaryl ether synthesis?
-
A1: Low yields are often due to several factors: inactive catalyst, inappropriate solvent or base, insufficient temperature, or poor quality of starting materials. The traditional Ullmann reaction often requires high temperatures (>200 °C) and stoichiometric amounts of copper, which can lead to erratic yields.[1][2][3] Modern methods use soluble copper catalysts with ligands to improve reactivity at lower temperatures (90-110 °C).[4][5] Ensure all reagents are pure and solvents are anhydrous, as water can deactivate the base and catalyst.[4][6]
-
-
Q2: How do I choose the right copper catalyst and ligand?
-
A2: Copper(I) salts, such as CuI, are most commonly used.[7] While some reactions proceed without a ligand, their addition is known to accelerate the reaction and allow for milder conditions.[4] N,N-dimethylglycine and 1,10-phenanthroline are effective and well-documented ligands for promoting C-O coupling.[5][7] The choice of ligand can be substrate-dependent, and screening may be necessary for optimal results.
-
-
Q3: My reaction has stalled or is proceeding very slowly. What should I do?
-
A3: Ullmann reactions can be sluggish.[7] First, confirm the reaction temperature is adequate; traditional methods often require temperatures exceeding 210 °C in high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[8] If using a modern ligand-assisted protocol, ensure the temperature is within the optimal range (e.g., 90-110 °C).[4] Second, verify the quality of your copper catalyst; old or oxidized Cu(I) sources can have significantly reduced activity.[7] Finally, ensure your base is strong enough and sufficiently dry; K₃PO₄ and Cs₂CO₃ are commonly used and effective.[4][7]
-
-
Q4: I am observing significant amounts of side products, such as dehalogenated starting material or biaryl homocoupling. How can I minimize these?
-
A4: The formation of a dehalogenated product suggests a competing reduction pathway. This can sometimes occur if the reaction temperature is too high or if there are protic impurities.[7] Biaryl homocoupling is a classic side reaction in Ullmann couplings.[1] Using a ligand can often improve the selectivity for the desired C-O bond formation over C-C coupling. Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is critical to prevent oxidative side reactions and catalyst decomposition.[7]
-
Troubleshooting Guide: Ullmann-Type Ether Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized CuI). 2. Reaction temperature is too low. 3. Ineffective base or presence of moisture. 4. Poor solvent choice. | 1. Use a fresh, high-purity source of CuI.[7] 2. Gradually increase the reaction temperature. For traditional Ullmann, >200 °C may be needed; for catalyzed versions, 90-110 °C is a typical starting point.[4][8] 3. Use a strong, anhydrous base like K₃PO₄ or Cs₂CO₃ and ensure the solvent is dry.[4][7] 4. Use a high-boiling polar aprotic solvent such as DMF, NMP, or dioxane.[8] |
| Formation of Side Products | 1. Dehalogenation of the aryl halide. 2. Homocoupling of the aryl halide. 3. Reaction run in the presence of oxygen. | 1. Lower the reaction temperature. Ensure the system is free of protic impurities. 2. Add a chelating ligand like 1,10-phenanthroline or N,N-dimethylglycine to promote the desired cross-coupling.[5][7] 3. Degas the solvent and run the reaction under a strict inert atmosphere (Argon or Nitrogen).[7] |
| Difficult Product Isolation | 1. Removal of copper catalyst. 2. Separation from high-boiling solvent. | 1. After the reaction, dilute with a solvent like ethyl acetate and filter through a pad of Celite or silica gel to remove insoluble copper species. An aqueous ammonia wash can also help remove copper salts. 2. Perform an aqueous workup and extract the product into a lower-boiling organic solvent. |
Section 2: Electrophilic Nitration (Route A)
This route involves the nitration of 3-(4-ethoxyphenoxy)phenol. The two activating groups (-OH and -OAr) direct the incoming nitro group to the ortho and para positions, creating a challenge of regioselectivity.
FAQs
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Q1: How can I control the regioselectivity of nitration to favor the desired 5-nitro isomer?
-
A1: Nitration of phenols is highly sensitive to reaction conditions. The -OH group is a powerful ortho, para-director.[9] To favor the desired isomer, mild and heterogeneous nitrating conditions are often preferred, as they can enhance selectivity.[10] Using a system like NaNO₃ with Mg(HSO₄)₂ and wet SiO₂ in a non-polar solvent like dichloromethane at room temperature can provide better control and avoid strongly acidic media.[10] The steric bulk of the 3-(4-ethoxyphenoxy) group may also help direct nitration away from the more hindered positions.
-
-
Q2: My reaction is producing a mixture of 2-nitro, 4-nitro, and dinitro isomers. How can I improve the selectivity?
-
A2: This is a common issue due to the high activation of the phenol ring.[9][11] Using dilute nitric acid at a low temperature (e.g., 298 K or ~25 °C) is the standard approach to minimize over-reaction and favor mononitration.[11][12] Concentrated nitric acid, especially with sulfuric acid, will almost certainly lead to the formation of 2,4,6-trinitrophenol (picric acid) derivatives and oxidative decomposition.[9][13] The choice of solvent can also influence the ortho/para ratio.
-
-
Q3: I am observing a dark, tarry reaction mixture, suggesting oxidation or decomposition. What causes this and how can it be prevented?
-
A3: Phenols are sensitive to oxidation, especially under strong nitrating conditions (concentrated HNO₃/H₂SO₄).[10] The formation of nitrous acid (HNO₂) can also catalyze oxidative side reactions.[14] To prevent this, use milder nitrating agents, such as metal nitrates (e.g., Cu(NO₃)₂) or a combination of NaNO₃ and a solid acid support.[10] Maintaining a low reaction temperature is crucial.[12]
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Troubleshooting Guide: Electrophilic Nitration
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity | 1. Highly activating substrate leading to multiple products. 2. Harsh reaction conditions. | 1. Use mild, heterogeneous nitrating conditions (e.g., NaNO₃/Mg(HSO₄)₂/wet SiO₂).[10] 2. Maintain a low reaction temperature (e.g., 10-25 °C).[15] 3. Screen different solvents, as they can influence isomer ratios. |
| Over-nitration (Di- or Tri-nitration) | 1. Use of concentrated nitric acid. 2. Reaction temperature is too high. 3. Reaction time is too long. | 1. Use dilute nitric acid or an alternative nitrating agent like ferric nitrate.[11][16] Avoid using a mixture of concentrated HNO₃ and H₂SO₄.[9] 2. Strictly control the temperature, keeping it low throughout the addition of the nitrating agent.[12] 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Oxidation/Decomposition | 1. Phenol ring is sensitive to oxidation by the nitrating agent. 2. Presence of nitrous acid. | 1. Employ milder nitrating systems that avoid strong acids.[10] 2. Consider adding a small amount of a nitrous acid scavenger, like urea, to the reaction mixture. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup due to water solubility. 3. Decomposition of starting material or product. | 1. Allow the reaction to proceed for a longer time at a controlled low temperature, monitoring by TLC. 2. Ensure the aqueous phase is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate) during workup. 3. Use milder conditions as described above to prevent decomposition. |
Data Presentation: Optimized Reaction Conditions
The following tables summarize typical starting conditions for the key reaction types discussed. Optimization will be required for the specific substrate.
Table 1: Typical Conditions for Ligand-Assisted Ullmann Diaryl Ether Synthesis
| Parameter | Condition | Notes |
| Catalyst | CuI (5-10 mol%) | Use fresh, high-purity copper(I) iodide.[4] |
| Ligand | N,N-dimethylglycine (10-20 mol%) or 1,10-phenanthroline (10-20 mol%) | Ligands can significantly reduce reaction temperature and improve yield.[5][7] |
| Base | K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) | Must be anhydrous. K₃PO₄ is often a good starting choice.[4][7] |
| Solvent | Dioxane, Toluene, or DMF (anhydrous) | Polar aprotic solvents are generally preferred.[7][8] |
| Temperature | 90 - 110 °C | Significantly milder than traditional Ullmann conditions.[4] |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst deactivation and side reactions.[7] |
Table 2: Comparison of Nitrating Systems for Phenolic Compounds
| Nitrating System | Typical Conditions | Advantages | Disadvantages |
| Dilute HNO₃ | Water or Acetic Acid, 20-30 °C | Inexpensive; simple procedure.[11][12] | Often gives mixtures of ortho and para isomers; risk of oxidation.[9] |
| Conc. HNO₃ / H₂SO₄ | 0-10 °C | Powerful nitrating agent. | Prone to over-nitration and significant oxidative decomposition of phenols.[9] Generally not recommended for activated phenols. |
| NaNO₃ / Mg(HSO₄)₂ / wet SiO₂ | CH₂Cl₂, Room Temperature | Mild, heterogeneous conditions; improved selectivity; easy workup.[10] | Requires preparation of the reagent system. |
| **Metal Nitrates (e.g., Fe(NO₃)₃ or Cu(NO₃)₂) ** | Acetonitrile or other organic solvent, Reflux or RT | Can offer high selectivity for the para isomer under specific conditions.[16] | Stoichiometric use of metal salts may be required; catalyst removal needed. |
Experimental Protocols
The following are representative protocols. Note: These are generalized procedures and must be adapted and optimized for the specific substrates and laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Ullmann-Type Synthesis of this compound (Route B)
This protocol describes the coupling of 3-hydroxy-5-nitrophenol with 1-iodo-4-ethoxybenzene.
Materials:
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3-hydroxy-5-nitrophenol
-
1-iodo-4-ethoxybenzene
-
Copper(I) iodide (CuI)
-
N,N-dimethylglycine (ligand)
-
Potassium phosphate (K₃PO₄, anhydrous)
-
Dioxane (anhydrous)
-
Ethyl acetate, Brine, Celite
Procedure:
-
To an oven-dried reaction flask, add 3-hydroxy-5-nitrophenol (1.0 equiv), 1-iodo-4-ethoxybenzene (1.1 equiv), CuI (0.1 equiv), N,N-dimethylglycine (0.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring under the Argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and the copper catalyst.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Protocol 2: Nitration of 3-(4-ethoxyphenoxy)phenol (Route A)
This protocol uses a mild, heterogeneous nitrating system to improve selectivity.
Materials:
-
3-(4-ethoxyphenoxy)phenol
-
Sodium nitrate (NaNO₃)
-
Magnesium bisulfate (Mg(HSO₄)₂)
-
Silica gel (wet, 50% w/w H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate solution (saturated)
Procedure:
-
To a round-bottom flask, add 3-(4-ethoxyphenoxy)phenol (1.0 equiv), NaNO₃ (1.1 equiv), Mg(HSO₄)₂ (1.1 equiv), and wet SiO₂ (50% w/w, approx. 2g per mmol of substrate).[10]
-
Add dichloromethane to the flask.
-
Stir the resulting heterogeneous mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is often complete within 1-4 hours.[10]
-
Upon completion, filter the reaction mixture to remove the solid reagents.
-
Wash the residue with additional dichloromethane.
-
Combine the filtrates and wash with a saturated solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting mixture of isomers by column chromatography on silica gel to isolate the this compound.
Visualizations: Workflows and Pathways
Caption: Primary synthetic pathways to this compound.
Caption: Troubleshooting workflow for low conversion in Ullmann ether synthesis.
Caption: Relationship between key parameters and outcomes in phenol nitration.
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 5. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 6. Sciencemadness Discussion Board - Ullmann Reaction Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. reddit.com [reddit.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. doubtnut.com [doubtnut.com]
- 10. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. byjus.com [byjus.com]
- 12. paspk.org [paspk.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Making sure you're not a bot! [oc-praktikum.de]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Degradation of 3-(4-ethoxyphenoxy)-5-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-ethoxyphenoxy)-5-nitrophenol. The information provided is based on established degradation pathways of structurally similar compounds, such as nitrophenols and diphenyl ethers, to infer potential degradation routes and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
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Biodegradation: Microbial systems, particularly bacteria, are known to degrade nitrophenols.[1] This typically involves the reduction of the nitro group and cleavage of the aromatic rings. The ether linkage may also be subject to enzymatic cleavage. Common intermediates in the biodegradation of nitrophenols include hydroquinone and benzenetriol.[2]
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Photodegradation: In the presence of light, especially with a photocatalyst like TiO2, nitrophenols can undergo degradation.[3][4] This process often involves the generation of reactive oxygen species that attack the aromatic rings and can lead to cleavage of the ether bond.
Q2: My compound appears to be degrading prematurely in my aqueous experimental setup. What could be the cause?
A2: Premature degradation in aqueous solutions could be due to several factors:
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Hydrolysis: The ether linkage in the molecule could be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures.[5]
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Photodegradation: Exposure to ambient light, particularly UV wavelengths, can initiate photocatalytic degradation, especially if photocatalytically active substances are present.[6][7]
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Microbial Contamination: If your solutions are not sterile, microbial growth could lead to biodegradation of the compound.[1]
Q3: I am observing unexpected peaks in my HPLC/LC-MS analysis. What could they be?
A3: Unexpected peaks are likely degradation products. Based on the degradation of similar compounds, these could include:
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Phenolic and nitrophenolic compounds resulting from the cleavage of the ether bond.
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Hydroxylated derivatives of the parent compound.
-
Reduction products where the nitro group is converted to an amino group.
-
Ring-opened products if significant degradation has occurred.
Q4: How can I prevent the degradation of this compound during storage and experiments?
A4: To minimize degradation:
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Storage: Store the compound in a cool, dark, and dry place. Protect it from light.
-
Experimental Conditions: Prepare solutions fresh and use them promptly. If storage of solutions is necessary, store them at low temperatures (e.g., 4°C) and protected from light. Work under controlled lighting conditions if photodegradation is suspected. Ensure the pH of your solutions is stable and near neutral if hydrolysis is a concern. Use sterile techniques and solutions to prevent microbial contamination.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent analytical results (e.g., varying peak areas for the parent compound) | Sample degradation between preparation and analysis. | 1. Analyze samples immediately after preparation.2. If using an autosampler, ensure it is temperature-controlled.3. Prepare a stability study by analyzing the sample at different time points after preparation to determine its stability in the analytical solvent. |
| Formation of colored byproducts | Nitrophenols and their degradation products can be colored. The formation of colored byproducts often indicates degradation. | 1. Characterize the colored byproduct using techniques like UV-Vis spectroscopy and mass spectrometry to identify it.2. Review your experimental conditions (light exposure, pH, temperature) to identify potential causes of degradation. |
| Low recovery of the compound from biological matrices | The compound may be metabolized by enzymes present in the biological matrix. | 1. Perform control experiments with heat-inactivated biological matrices to assess the contribution of enzymatic degradation.2. Use appropriate extraction and sample cleanup procedures to minimize enzymatic activity and remove interfering substances. |
Data on Degradation of Structurally Similar Compounds
The following table summarizes data on the degradation of p-nitrophenol (PNP), a structurally related compound, under various conditions. This can provide a reference for expected degradation behavior.
| Degradation Method | Conditions | Degradation Efficiency | Reference |
| Photocatalysis with C,N-TiO2 | Simulated sunlight, 420 min | 87% | [4] |
| Photocatalysis with A-TiO2 | Simulated sunlight, 420 min | 65% | [4] |
| Biodegradation with Aerobic Granules | Sequencing batch reactor | 256 mg of PNP/L·h | [8] |
| Photocatalysis with Cu2O/TiO2 | Artificial solar light, 210 min | 95.8% | [7] |
Experimental Protocols
Protocol: Analysis of this compound and its Potential Degradation Products by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the separation and quantification of this compound and its potential degradation products. Method optimization will be required for specific applications.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration within the calibration range. Filter the samples through a 0.22 µm syringe filter before injection.
-
HPLC Conditions (starting point for optimization):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable percentage of B, and increase linearly to elute the parent compound and its more hydrophobic degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV detection at a wavelength appropriate for nitrophenols (e.g., 280 nm or 320 nm), or mass spectrometry for identification of unknowns.
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the experimental samples to determine the concentration of the parent compound and any degradation products.
Visualizations
Inferred Degradation Pathways
The following diagrams illustrate potential degradation pathways for this compound based on known pathways for nitrophenols and diphenyl ethers.
Caption: Potential degradation routes for this compound.
Experimental Workflow for Degradation Study
References
- 1. Microbial biodegradation of nitrophenols and their derivatives: A Review | Journal of Experimental Biology and Agricultural Sciences [jebas.org]
- 2. Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]
- 5. Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2 [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-(4-ethoxyphenoxy)-5-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-ethoxyphenoxy)-5-nitrophenol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Ullmann condensation route.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Poor quality of reagents or solvents. 4. Presence of water in the reaction mixture. 5. Inefficient base. | 1. Use freshly prepared or activated copper catalyst. 2. Gradually increase the reaction temperature, monitoring for product formation by TLC. Typical temperatures for Ullmann condensations can be high (150-220 °C). 3. Use freshly distilled solvents and high-purity reagents. 4. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). 5. Consider using a stronger base like potassium carbonate or cesium carbonate. |
| Formation of Significant Side Products | 1. Homo-coupling of starting materials: The aryl halide or the phenol may react with themselves. 2. Reduction of the nitro group: If the reaction is carried out at very high temperatures for extended periods, the nitro group may be partially reduced. 3. Ether cleavage: At very high temperatures, the newly formed ether bond might cleave. | 1. Use a ligand (e.g., 1,10-phenanthroline, N,N-dimethylglycine) to promote the desired cross-coupling reaction. Optimize the stoichiometry of the reactants. 2. Monitor the reaction closely and avoid unnecessarily high temperatures or prolonged reaction times. 3. Maintain the reaction temperature at the lowest effective level. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of colored impurities. 3. Co-elution of product with side products during chromatography. | 1. Optimize the reaction to drive it to completion. Consider using a slight excess of one of the reactants. 2. Treat the crude product with activated charcoal during workup to remove some colored impurities. 3. Use a different solvent system for column chromatography or consider recrystallization from a suitable solvent system.[1] |
| Inconsistent Results | 1. Variability in the quality of the copper catalyst. 2. Inconsistent heating of the reaction mixture. 3. Scale-up issues. | 1. Use a consistent source and activation method for the copper catalyst. 2. Use an oil bath or a heating mantle with a temperature controller for uniform heating. 3. When scaling up, ensure efficient stirring and heat transfer. Re-optimize reaction conditions at the larger scale. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and direct method for synthesizing unsymmetrical diaryl ethers like this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base.[2][3]
Q2: What are the typical starting materials for the Ullmann condensation to produce this compound?
A2: There are two primary routes:
-
Route A: Reacting 3-halo-5-nitrophenol with 4-ethoxyphenol.
-
Route B: Reacting 1-halo-4-ethoxybenzene with 3,5-dinitrophenol, followed by selective reduction of one nitro group (this is a multi-step process and generally less direct).
Route A is often preferred for its directness.
Q3: What are the key parameters to control in an Ullmann condensation?
A3: The key parameters to control are:
-
Catalyst: The source and activity of the copper catalyst are crucial.
-
Temperature: These reactions often require high temperatures, typically in the range of 150-220 °C.
-
Base: The choice and amount of base (e.g., K₂CO₃, Cs₂CO₃) are important for the deprotonation of the phenol.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or nitrobenzene are commonly used.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) is recommended to prevent oxidation and moisture-related side reactions.
Q4: What are the expected side reactions in this synthesis?
A4: Common side reactions include:
-
Homo-coupling: Formation of symmetrical diaryl ethers from the starting materials (e.g., bis(4-ethoxyphenyl) ether or bis(3-nitrophenyl) ether).
-
Reduction of the nitro group: Especially at higher temperatures.
-
Dehalogenation of the aryl halide starting material.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked over time.
Experimental Protocols
Note: The following is a representative protocol for the Ullmann condensation synthesis of this compound. Researchers should optimize the conditions for their specific setup.
Synthesis of this compound via Ullmann Condensation
Materials:
-
3-Bromo-5-nitrophenol
-
4-Ethoxyphenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (1 M)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-5-nitrophenol (1.0 eq), 4-ethoxyphenol (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen). The amount of solvent should be sufficient to ensure good stirring of the reaction mixture.
-
Reaction: Heat the reaction mixture to 150-160 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove insoluble inorganic salts and wash the residue with ethyl acetate.
-
Combine the filtrate and washings and pour them into a separatory funnel containing 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Representative Reaction Conditions for Ullmann Condensation
| Parameter | Condition |
| Aryl Halide | 3-Bromo-5-nitrophenol |
| Phenol | 4-Ethoxyphenol |
| Catalyst | Copper(I) iodide (CuI) |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 150-160 °C |
| Reaction Time | 12-24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Table 2: Typical Yields and Purity
| Parameter | Value |
| Typical Yield | 50-70% |
| Purity (after chromatography) | >98% |
Note: The data presented in these tables are representative and may vary depending on the specific experimental conditions and scale.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Ullmann condensation pathway for the synthesis of the target molecule.
Caption: Potential side reactions in the synthesis of this compound.
References
Technical Support Center: Analysis of 3-(4-ethoxyphenoxy)-5-nitrophenol
Welcome to the technical support center for the analysis of 3-(4-ethoxyphenoxy)-5-nitrophenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges when quantifying this compound in biological matrices?
A1: The most frequently encountered challenges include matrix effects in LC-MS/MS analysis, co-elution of interfering compounds, and analyte loss during sample preparation. Biological matrices like plasma and urine contain numerous endogenous components that can interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[1][2]
Q2: Which sample preparation techniques are recommended for extracting this compound from biological samples?
A2: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are both effective methods. LLE with a water-immiscible organic solvent is a straightforward approach. SPE, particularly with reversed-phase or mixed-mode cartridges, can provide a cleaner extract and higher concentration factor. The choice depends on the sample matrix, required limit of quantification, and available resources.
Q3: What type of analytical column is suitable for the LC-MS/MS analysis of this compound?
A3: A C18 reversed-phase column is a common and effective choice for separating this compound and its potential isomers or related compounds. The specific column dimensions and particle size will depend on the desired chromatographic resolution and analysis time, with smaller particle sizes (e.g., sub-2 µm) offering higher efficiency for UPLC-MS/MS systems.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: To mitigate matrix effects, consider the following strategies:
-
Optimize Sample Preparation: Employ a more rigorous cleanup method, such as SPE, to remove interfering matrix components like phospholipids.
-
Chromatographic Separation: Adjust the gradient elution profile to separate the analyte from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may impact the limit of quantification.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
Symptom: The chromatographic peak for this compound is broad, asymmetrical, or shows significant tailing.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Column Overload | Inject a smaller sample volume or dilute the sample. |
| Secondary Interactions | The acidic nature of the phenol group can cause interactions with the silica support. Try adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress this interaction. |
| Column Degradation | The column may be contaminated or have reached the end of its lifespan. Flush the column with a strong solvent or replace it with a new one. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analyte. For this acidic compound, a lower pH mobile phase is generally recommended. |
Issue 2: Inconsistent or Low Analyte Recovery
Symptom: The recovery of this compound from spiked samples is variable or consistently low.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Extraction | Optimize the LLE or SPE procedure. For LLE, ensure sufficient mixing and appropriate solvent choice. For SPE, check the loading, washing, and elution steps. |
| Analyte Degradation | This compound may be susceptible to degradation under certain pH or temperature conditions. Ensure samples and extracts are handled appropriately and stored at low temperatures. Studies on similar nitrophenol compounds have shown pH-dependent stability.[3][4] |
| Adsorption to Labware | The analyte may adsorb to glass or plastic surfaces. Consider using silanized glassware or polypropylene labware. |
Issue 3: Signal Suppression or Enhancement in LC-MS/MS
Symptom: The signal intensity of the analyte is significantly lower (suppression) or higher (enhancement) in the presence of the sample matrix compared to a neat solution.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Co-eluting Matrix Components | Endogenous compounds, such as phospholipids from plasma, can co-elute and interfere with the ionization process. |
| Solution 1: Improve Chromatography: Modify the gradient to better separate the analyte from the interfering peaks. | |
| Solution 2: Enhance Sample Cleanup: Use a more effective sample preparation method like SPE to remove interfering components. | |
| Solution 3: Use a Stable Isotope-Labeled Internal Standard: This is the most reliable method to compensate for unpredictable matrix effects. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
-
To 500 µL of plasma in a polypropylene tube, add 50 µL of internal standard working solution.
-
Add 50 µL of 0.1 M HCl to acidify the sample.
-
Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) from Urine
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
To 1 mL of urine, add 50 µL of internal standard working solution.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Structurally Similar Compounds
| Parameter | Bifenox | Oxyfluorfen |
| Column | C18 (dimensions vary) | Waters Acquity HSS T3 (2.1 x 50 mm, 1.8-µm) |
| Mobile Phase | Acetonitrile and water (50:50) | Gradient of 0.01% formic acid in water and 0.01% formic acid in methanol |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | UV at 300 nm | MS/MS (Positive Ion Mode) |
| Retention Time | 3.637 min | ca. 3.5 min |
| Reference | [5] | [6] |
Table 2: Example MS/MS Transitions for Oxyfluorfen (as an analog)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ion Type |
| Oxyfluorfen | 362.1 | 316.9 | Quantitation |
| Oxyfluorfen | 362.1 | 236.9 | Confirmation |
| Oxyfluorfen IS (d5) | 367.1 | 236.9 | Quantitation |
| Reference | [6] |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting flowchart for common analytical issues.
References
- 1. myadlm.org [myadlm.org]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Influence of temperature and pH on the stability of dimethoxy biphenyl monocarboxylate HCl solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Nitrophenol Derivatives: Properties, Synthesis, and Biological Activity
Introduction: Nitrophenols are a class of organic compounds that feature both a hydroxyl and a nitro group attached to a benzene ring. The position of the nitro group relative to the hydroxyl group gives rise to three structural isomers: 2-nitrophenol (ortho), 3-nitrophenol (meta), and 4-nitrophenol (para). These compounds serve as crucial intermediates in the synthesis of a wide range of industrial and pharmaceutical products, including dyes, pesticides, and analgesics.[1] While specific derivatives such as 3-(4-ethoxyphenoxy)-5-nitrophenol are of interest, publicly available experimental data for such complex structures is limited. Therefore, this guide provides a comparative analysis of the three primary nitrophenol isomers, focusing on their physical properties, toxicity, synthesis, and applications in biological assays, supported by experimental data.
Comparative Data of Nitrophenol Isomers
The distinct positioning of the nitro group among the three isomers leads to significant differences in their physical and chemical properties, primarily due to variations in hydrogen bonding. Ortho-nitrophenol can form intramolecular hydrogen bonds, whereas meta- and para-nitrophenol engage in intermolecular hydrogen bonding.[2]
Table 1: Comparison of Physical Properties of Nitrophenol Isomers
| Property | 2-Nitrophenol (ortho) | 3-Nitrophenol (meta) | 4-Nitrophenol (para) |
| Appearance | Yellow crystalline solid[3] | Colorless crystalline solid[4] | Yellow crystalline powder[2] |
| Melting Point (°C) | 45[4] | 97[4] | 114[4] |
| Boiling Point (°C) | 216[3] | - | 279 (decomposes) |
| Solubility in Water | Low[5] | - | More soluble than ortho[2] |
| Acidity (pKa) | More acidic than phenol[2] | Less acidic than ortho/para[4] | Slightly more acidic than ortho[2] |
Table 2: Comparative Toxicity of Nitrophenol Isomers
| Endpoint | 2-Nitrophenol (ortho) | 3-Nitrophenol (meta) | 4-Nitrophenol (para) |
| General Toxicity | Less toxic than 4-nitrophenol[1] | Limited data, less toxic than 4-nitrophenol[6] | Generally the most toxic isomer[1] |
| Primary Toxic Effects | Upper respiratory tract irritation (inhalation)[1] | Increased respiration rate (injection)[7] | Hematological and ocular effects[1] |
| Oral LD50 (rat) | >900 mg/kg/day[1] | >900 mg/kg/day[8] | 170–620 mg/kg bw[6] |
Experimental Protocols
Synthesis of Nitrophenol Isomers via Nitration of Phenol
A common method for synthesizing o- and p-nitrophenols is through the electrophilic aromatic substitution of phenol with dilute nitric acid.[9] The meta-isomer is not significantly formed in this reaction and requires a different synthetic route.[10]
Protocol for Ortho- and Para-Nitrophenol Synthesis: [9][11]
-
Reaction Setup: In a flask equipped with a stirrer, dissolve 5.0 g of phenol in a suitable solvent.
-
Nitration: Prepare a nitrating mixture by diluting nitric acid (e.g., 32.5% w/v). Slowly add 8.21 g of the dilute nitric acid solution to the phenol solution while maintaining a controlled temperature (e.g., 20°C) and stirring.[11]
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, the crude product, a mixture of o- and p-nitrophenol, can be isolated. This may involve quenching the reaction with ice water and separating the oily product.[12]
-
Separation of Isomers: The isomers can be separated based on their different physical properties. Steam distillation can be used to separate the more volatile o-nitrophenol from the p-nitrophenol.[5][12] Column chromatography is another effective method for separation.[9]
-
Purification and Characterization: The separated isomers can be further purified by recrystallization. Characterization can be performed using techniques like melting point determination and spectroscopy.
Protocol for Meta-Nitrophenol Synthesis: [10]
-
Diazotization of m-Nitroaniline: In a beaker, suspend 210 g of finely powdered m-nitroaniline in a cold mixture of 450 cc of water and 330 cc of concentrated sulfuric acid, along with approximately 800 g of crushed ice.
-
Formation of Diazonium Salt: Add a solution of 105 g of sodium nitrite in 250 cc of water to the mixture while keeping the temperature between 0-5°C. This results in the formation of m-nitrobenzenediazonium sulfate.
-
Hydrolysis: The diazonium salt solution is then added to a boiling solution of sulfuric acid (1 L concentrated H₂SO₄ in 750 cc of water). The vigorous boiling and evolution of nitrogen gas lead to the hydrolysis of the diazonium salt to m-nitrophenol.
-
Isolation and Purification: The resulting m-nitrophenol can then be isolated and purified from the reaction mixture.
Application in Biological Assays: Alkaline Phosphatase (ALP) Activity
Derivatives of nitrophenols, particularly p-nitrophenyl phosphate (pNPP), are widely used as substrates in colorimetric enzyme assays. A prominent example is the measurement of alkaline phosphatase (ALP) activity.[13][14]
Principle: ALP catalyzes the hydrolysis of pNPP to p-nitrophenol and inorganic phosphate. At an alkaline pH, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm.[15][16] The rate of p-nitrophenol formation is directly proportional to the ALP activity in the sample.[16]
Experimental Protocol for ALP Assay: [13][17]
-
Reagent Preparation: Prepare a buffer solution (e.g., 2-amino, 2-methyl, 1-propanol (AMP) buffer at pH 10.5) and a substrate solution of p-nitrophenyl phosphate (e.g., 2 mg/mL in the buffer).[13]
-
Sample Preparation: Prepare the biological sample (e.g., cell lysate, serum) to be assayed.
-
Reaction Initiation: In a 96-well plate, add the substrate solution to the wells containing the sample. For example, add 0.1 mL of the pNPP solution to each well.[13]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15 minutes).[13]
-
Reaction Termination: Stop the enzymatic reaction by adding a stop solution, such as a strong acid (e.g., 6 N HCl) followed by a strong base (e.g., 1.0 N NaOH) to ensure the development of the yellow color.[13]
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculation: The ALP activity is calculated based on the rate of p-nitrophenol formation, often determined by comparison to a standard curve generated with known concentrations of p-nitrophenol.[15]
Visualizations
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. kajay-remedies.com [kajay-remedies.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. expertsmind.com [expertsmind.com]
- 5. The physical properties of isomeric nitrophenols: ortho-nitrophenol has a.. [askfilo.com]
- 6. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 7. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. ukessays.com [ukessays.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. paspk.org [paspk.org]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atlas-medical.com [atlas-medical.com]
- 15. assaygenie.com [assaygenie.com]
- 16. chronolab.com [chronolab.com]
- 17. 2.6. Alkaline Phosphatase (ALP) Activity [bio-protocol.org]
Comparative Analysis of Synthesis Methods for 3-(4-ethoxyphenoxy)-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for 3-(4-ethoxyphenoxy)-5-nitrophenol: the Ullmann Condensation and Nucleophilic Aromatic Substitution (SNAr). The objective is to offer a detailed comparison of their methodologies, reaction parameters, and potential outcomes to aid in the selection of an appropriate synthesis strategy.
Data Presentation
The following table summarizes the key quantitative parameters for the two synthesis methods, based on typical results for similar diaryl ether syntheses.
| Parameter | Method 1: Ullmann Condensation | Method 2: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | 3-Bromo-5-nitrophenol, 4-Ethoxyphenol | 1,3-Difluoro-5-nitrobenzene, 4-Ethoxyphenol |
| Key Reagents | Copper(I) Iodide (CuI), Ligand (e.g., PPh3), Base (e.g., K2CO3) | Base (e.g., K2CO3 or Cs2CO3) |
| Typical Solvent | Toluene or Xylene | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) |
| Typical Temperature | 110-140 °C | 90-120 °C |
| Typical Reaction Time | 12-24 hours | 4-12 hours |
| Representative Yield | 60-80% | 75-90% |
| Purity | Good to Excellent (after chromatography) | Good to Excellent (after chromatography) |
Detailed Experimental Protocols
Method 1: Ullmann Condensation
This method relies on a copper-catalyzed coupling of an aryl halide with a phenol. The presence of electron-withdrawing groups on the aryl halide can enhance the reaction rate.[1]
Reaction Scheme:
(3-Bromo-5-nitrophenol) + (4-Ethoxyphenol) --[CuI, Ligand, Base]--> this compound
Experimental Protocol:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-5-nitrophenol (1.0 eq), 4-ethoxyphenol (1.2 eq), copper(I) iodide (0.1 eq), triphenylphosphine (PPh3) (0.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of 0.5 M with respect to the 3-bromo-5-nitrophenol.
-
Reaction: The reaction mixture is heated to reflux (approximately 110-120°C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel.
Method 2: Nucleophilic Aromatic Substitution (SNAr)
This method involves the reaction of an electron-deficient aryl halide with a nucleophile. The nitro group on the benzene ring strongly activates the aromatic system towards nucleophilic attack, making this a viable and often high-yielding method.
Reaction Scheme:
(1,3-Difluoro-5-nitrobenzene) + (4-Ethoxyphenol) --[Base]--> 3-(4-ethoxyphenoxy)-5-fluoronitrobenzene --> this compound (after hydrolysis)
Note: A subsequent hydrolysis step would be required if the starting material is not a phenol. For the purpose of this guide, we will consider the direct substitution on a nitrophenol derivative where a leaving group is present. A more direct SNAr would involve a starting material like 3-fluoro-5-nitrophenol reacting with 4-ethoxyphenol, though the activation would be less pronounced. A common SNAr strategy involves a highly activated aryl halide.
Experimental Protocol:
-
Preparation: In a round-bottom flask, dissolve 4-ethoxyphenol (1.2 eq) in anhydrous dimethylformamide (DMF). Add potassium carbonate (2.0 eq) to the solution and stir for 30 minutes at room temperature to form the phenoxide.
-
Reactant Addition: To this mixture, add a solution of 1,3-difluoro-5-nitrobenzene (1.0 eq) in DMF dropwise.
-
Reaction: Heat the reaction mixture to 90°C and stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers and wash with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Mandatory Visualization
Caption: Comparative workflow of Ullmann and SNAr synthesis routes.
Comparison and Conclusion
-
Reaction Conditions: The Ullmann condensation generally requires higher temperatures and longer reaction times compared to the SNAr approach.[2] The SNAr reaction benefits from the strong activation provided by the nitro group, allowing for milder conditions.
-
Reagents: The key difference lies in the catalyst. Ullmann reactions necessitate a copper catalyst, which can sometimes complicate purification. In contrast, the SNAr reaction is typically base-mediated and avoids transition metals, simplifying the purification process.
-
Substrate Scope: The Ullmann coupling is versatile for a wide range of aryl halides and phenols. The SNAr reaction is most effective when the aryl halide is activated by potent electron-withdrawing groups.
-
Yield: SNAr reactions, when applicable, often provide higher yields due to the favorable kinetics and fewer side reactions compared to some classical Ullmann conditions.
Recommendation: For the synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) method is likely the more efficient and favorable route, provided suitable activated starting materials are available. The milder conditions, shorter reaction times, and absence of a metal catalyst make it a more attractive option for scale-up and purification. The Ullmann condensation remains a robust and viable alternative, particularly if the required SNAr precursors are not readily accessible.
References
A Spectroscopic Showdown: Distinguishing Isomers of 3-(4-ethoxyphenoxy)-5-nitrophenol
For researchers, scientists, and professionals in drug development, the precise structural characterization of novel compounds is a cornerstone of innovation. In this guide, we delve into a comparative spectroscopic analysis of the positional isomers of 3-(4-ethoxyphenoxy)-5-nitrophenol, a molecule with potential significance in medicinal chemistry. Understanding the subtle yet distinct spectroscopic fingerprints of these isomers is crucial for unambiguous identification and ensuring the purity of synthesized compounds.
This guide provides a detailed comparison of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound and its key positional isomers. The presented data is a combination of established spectroscopic principles and data from related compounds, offering a robust framework for isomer differentiation.
Comparative Spectroscopic Data
The following table summarizes the predicted key spectroscopic features for this compound and two of its potential isomers. These predictions are based on the additive effects of the substituents on the aromatic rings.
| Spectroscopic Technique | This compound | Isomer 1: 2-(4-ethoxyphenoxy)-5-nitrophenol | Isomer 2: 4-(4-ethoxyphenoxy)-3-nitrophenol |
| ¹H NMR (ppm) | |||
| Aromatic Protons (Nitrophenol Ring) | δ 7.5-8.0 (m) | δ 7.8-8.2 (m), δ 7.0-7.2 (d) | δ 7.9-8.3 (d), δ 7.2-7.4 (dd), δ 6.9-7.1 (d) |
| Aromatic Protons (Ethoxyphenoxy Ring) | δ 6.9-7.1 (d), δ 6.8-7.0 (d) | δ 6.9-7.1 (d), δ 6.8-7.0 (d) | δ 6.9-7.1 (d), δ 6.8-7.0 (d) |
| -OCH₂CH₃ | δ 4.0-4.2 (q) | δ 4.0-4.2 (q) | δ 4.0-4.2 (q) |
| -OCH₂CH₃ | δ 1.3-1.5 (t) | δ 1.3-1.5 (t) | δ 1.3-1.5 (t) |
| Phenolic -OH | δ 9.5-10.5 (s, br) | δ 10.0-11.0 (s, br) | δ 9.0-10.0 (s, br) |
| ¹³C NMR (ppm) | |||
| C-NO₂ | δ 145-150 | δ 140-145 | δ 148-153 |
| C-OH | δ 155-160 | δ 150-155 | δ 158-163 |
| C-O (Ether) | δ 150-155 | δ 145-150 | δ 152-157 |
| Aromatic Carbons | δ 105-140 | δ 110-140 | δ 108-142 |
| -OCH₂CH₃ | δ 63-65 | δ 63-65 | δ 63-65 |
| -OCH₂CH₃ | δ 14-16 | δ 14-16 | δ 14-16 |
| IR Spectroscopy (cm⁻¹) | |||
| O-H Stretch (Phenol) | 3200-3600 (broad) | 3200-3600 (broad) | 3200-3600 (broad) |
| N-O Stretch (Asymmetric) | ~1530 | ~1525 | ~1535 |
| N-O Stretch (Symmetric) | ~1350 | ~1345 | ~1355 |
| C-O-C Stretch (Ether) | 1200-1250 | 1200-1250 | 1200-1250 |
| C-O Stretch (Phenol) | 1150-1200 | 1150-1200 | 1150-1200 |
| Mass Spectrometry (m/z) | |||
| Molecular Ion [M]⁺ | Predicted: 277.07 | Predicted: 277.07 | Predicted: 277.07 |
| Key Fragments | [M-NO₂]⁺, [M-C₂H₅]⁺, [M-OC₂H₅]⁺, fragments from ether cleavage | [M-NO₂]⁺, [M-C₂H₅]⁺, [M-OC₂H₅]⁺, fragments from ether cleavage | [M-NO₂]⁺, [M-C₂H₅]⁺, [M-OC₂H₅]⁺, fragments from ether cleavage |
Experimental Protocols
Detailed methodologies are essential for reproducible spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is standard. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Electrospray ionization (ESI) is a suitable technique for these polar molecules, and can be run in both positive and negative ion modes to provide comprehensive data.
-
Analysis: Acquire the full scan mass spectrum to determine the molecular weight. Tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak to induce fragmentation and obtain structural information.
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized organic compound.
Caption: A flowchart of the experimental workflow for spectroscopic analysis.
By carefully applying these spectroscopic techniques and analytical workflows, researchers can confidently distinguish between the isomers of this compound, ensuring the structural integrity of their compounds for further investigation and development.
Comparative Analysis of 3-(4-ethoxyphenoxy)-5-nitrophenol and Structurally Related Nitrophenol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound 3-(4-ethoxyphenoxy)-5-nitrophenol and its foundational structural isomers: 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol. Due to the absence of published experimental data for this compound, this document focuses on a detailed comparison of the well-characterized nitrophenol isomers to provide a baseline for researchers interested in the biological and chemical properties of this class of compounds.
The guide covers physicochemical properties, cytotoxicity against human cell lines, and potential antioxidant and enzyme-inhibiting activities. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.
Structural and Physicochemical Comparison
The core structure of the compounds discussed is a phenol ring substituted with a nitro group. The position of this nitro group significantly influences the molecule's physical and chemical properties. This compound is a more complex derivative, featuring a bulky ethoxyphenoxy substituent, which is expected to alter its lipophilicity and steric profile compared to the simpler nitrophenols.
Table 1: Physicochemical Properties of Nitrophenol Isomers
| Property | 2-Nitrophenol | 3-Nitrophenol | 4-Nitrophenol |
| CAS Number | 88-75-5[1] | 554-84-7[1] | 100-02-7[1] |
| Molecular Formula | C₆H₅NO₃ | C₆H₅NO₃ | C₆H₅NO₃ |
| Molecular Weight ( g/mol ) | 139.11 | 139.11 | 139.11 |
| Appearance | Light yellow crystalline solid[2] | Colorless to pale yellow crystalline solid[3] | Colorless to pale yellow crystals[4] |
| Melting Point (°C) | 44-45 | 96-98 | 113-114[4] |
| Boiling Point (°C) | 216 | 194 (at 70 mmHg) | 279[4] |
| Water Solubility (g/L) | 2.1 (at 20°C) | 13.5 (at 20°C) | 16 (at 25°C)[4] |
| pKa | 7.23 | 8.35 | 7.15[4] |
Biological Activity Comparison
Nitrophenols exhibit a range of biological activities, including cytotoxicity, which is crucial for drug development. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of nitrophenol isomers against human lung cell lines.
Table 2: Cytotoxicity (IC50) of Nitrophenol Isomers
| Compound | Cell Line | Exposure Time (h) | IC50 (µg/mL) |
| 2-Nitrophenol | BEAS-2B (normal bronchial epithelial) | 24 | 255[2] |
| 3-Nitrophenol | BEAS-2B (normal bronchial epithelial) | 24 | 118[2] |
| 4-Nitrophenol | BEAS-2B (normal bronchial epithelial) | 24 | 89[2] |
| 2-Nitrophenol | A549 (alveolar epithelial cancer) | 24 | > 200 |
| 3-Nitrophenol | A549 (alveolar epithelial cancer) | 24 | > 200 |
| 4-Nitrophenol | A549 (alveolar epithelial cancer) | 24 | > 200 |
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for key biological assays are provided below.
Cytotoxicity Assessment: MTT Assay
This protocol is used to determine the cytotoxic effects of a compound on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[6] Incubate for 15 minutes at 37°C with shaking.[6]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge free radicals.
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the reduction of the stable DPPH radical, which is a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow. The degree of discoloration indicates the scavenging potential of the antioxidant compound.[8]
Procedure:
-
Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.
-
Reaction Mixture: Add 20 µL of the sample or standard to a 96-well plate.[9] Add 200 µL of the DPPH working solution to each well and mix.[9]
-
Incubation: Incubate the plate in the dark at room temperature for 3 to 5 minutes.[9]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[9]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Enzyme Inhibition: Phosphatase Assay
This protocol can be used to screen for inhibitors of phosphatase enzymes.
Principle: p-Nitrophenyl phosphate (pNPP) is a chromogenic substrate for various phosphatases. The enzyme catalyzes the hydrolysis of pNPP to p-nitrophenol, which is a yellow-colored product under alkaline conditions and can be quantified by measuring its absorbance at 405 nm.[10]
Procedure:
-
Reagent Preparation: Equilibrate all reagents (Assay Buffer, pNPP Substrate, Stop Solution, and enzyme) to room temperature.[11]
-
Enzyme Dilution: Prepare serial dilutions of the phosphatase enzyme in the appropriate assay buffer.[11]
-
Reaction Setup: Transfer 50 µL of each enzyme dilution to the wells of a 96-well plate. Include a blank control with only the assay buffer.[11]
-
Initiation: Initiate the reaction by adding 50 µL of the pNPP substrate to each well.[11]
-
Incubation: Incubate the plate for 10-30 minutes at room temperature.[11]
-
Termination: Stop the reaction by adding 50 µL of the Stop Solution to each well.[11]
-
Absorbance Measurement: Read the absorbance at 405 nm.[11]
-
Data Analysis: To determine enzyme inhibition, perform the assay in the presence and absence of the test compound. Calculate the percentage of inhibition and the IC50 value.
Signaling Pathway Modulation
Phenolic compounds are known to modulate various intracellular signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a significant target.[11][12] NF-κB is a key transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[13] Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer.[11] Polyphenols can inhibit the NF-κB signaling pathway at multiple points, such as by preventing the phosphorylation of IκB kinase (IKK) and the subsequent degradation of the inhibitory protein IκBα. This action prevents the translocation of the active NF-κB dimer into the nucleus, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.[10]
Caption: NF-κB pathway and points of inhibition by phenolic compounds.
References
- 1. Nitrophenol - Wikipedia [en.wikipedia.org]
- 2. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Nitrophenol | C6H5NO3 | CID 11137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting NF-κB signaling pathway in cancer by dietary polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. dpph assay ic50: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. Pharmacological Effects of Polyphenol Phytochemicals on the Intestinal Inflammation via Targeting TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Efficacy of 3-(4-ethoxyphenoxy)-5-nitrophenol and Structurally Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of 3-(4-ethoxyphenoxy)-5-nitrophenol, a nitrodiphenyl ether, against other well-characterized compounds of the same class. Due to the limited publicly available data on this compound, this guide leverages experimental data from structurally similar and commercially significant nitrodiphenyl ether herbicides: Acifluorfen, Oxyfluorfen, and Bifenox. These compounds share the same core chemical scaffold and mechanism of action, providing a strong basis for comparative assessment.
Executive Summary
Nitrodiphenyl ethers are a well-established class of herbicides that function by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This inhibition leads to an accumulation of protoporphyrin IX, a photodynamic molecule that, in the presence of light and oxygen, causes rapid cell membrane disruption and ultimately, cell death. The biological efficacy of these compounds is therefore primarily evaluated based on their PPO inhibition potency and their herbicidal activity on various plant species. This guide presents a compilation of quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways to facilitate a comprehensive understanding of the structure-activity relationships within this class of compounds.
Data Presentation: Comparative Biological Efficacy
The following table summarizes the available quantitative data for the comparator nitrodiphenyl ether herbicides. The data has been compiled from various scientific sources to provide a comparative overview of their potency. It is anticipated that this compound would exhibit biological activity within a similar range, owing to its structural analogy.
| Compound | Target Enzyme | Inhibition Metric | Value (nM) | Herbicidal Activity (GR₅₀) | Target Weeds | Reference |
| Acifluorfen | Protoporphyrinogen Oxidase (PPO) | IC₅₀ | ~10-100 | Species-dependent | Broadleaf weeds | [1] |
| Oxyfluorfen | Protoporphyrinogen Oxidase (PPO) | IC₅₀ | ~22-28 | Species-dependent | Annual broadleaf and grassy weeds | [2] |
| Bifenox | Protoporphyrinogen Oxidase (PPO) | Not specified | Not specified | Application rate: 720 g a.i./ha | Broadleaf weeds and some grasses | [3] |
Note: GR₅₀ (50% Growth Reduction) values are highly dependent on the plant species, growth conditions, and application method, hence a specific value is not provided. The application rate for Bifenox is provided as an indicator of its field efficacy.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound is the Ullmann condensation, a well-established method for the formation of diaryl ethers.[4][5][6]
Reaction:
General Procedure:
-
To a reaction vessel, add 3-nitrophenol, 1-bromo-4-ethoxybenzene, a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., N,N'-dimethylethylenediamine), and a base (e.g., potassium phosphate).[7]
-
Add a high-boiling point solvent such as toluene.
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen) at a temperature typically ranging from 100 to 200°C for several hours.[4][7]
-
Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Upon completion, cool the reaction mixture and perform a work-up procedure, which typically involves extraction and washing.
-
Purify the crude product by column chromatography or recrystallization to obtain the final compound, this compound.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against PPO.[8][9][10][11]
Principle:
The assay measures the fluorescence of protoporphyrin IX, the product of the PPO-catalyzed oxidation of the non-fluorescent substrate, protoporphyrinogen IX. The inhibition of PPO results in a decreased rate of protoporphyrin IX formation.
Materials:
-
Isolated plant chloroplasts or mitochondria (as a source of PPO)
-
Protoporphyrinogen IX (substrate)
-
Test compound (e.g., this compound) and comparator compounds
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.5)
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the enzyme source.
-
Add the test compound at various concentrations to the reaction mixture and incubate for a specific period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX.
-
Measure the increase in fluorescence over time at an excitation wavelength of ~405 nm and an emission wavelength of ~630 nm.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the reaction rates against the inhibitor concentrations.
Herbicidal Activity Bioassay (Greenhouse Assay)
This protocol outlines a general method for assessing the herbicidal efficacy of a compound on whole plants.[12][13][14][15]
Principle:
The assay evaluates the dose-dependent effect of a test compound on the growth of target plant species.
Materials:
-
Test compound and comparator herbicides
-
Target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti)
-
Potting soil
-
Pots or trays
-
Greenhouse or controlled environment chamber
-
Spraying equipment
Procedure:
-
Sow seeds of the target weed species in pots containing soil and allow them to germinate and grow to a specific stage (e.g., 2-3 true leaves).
-
Prepare a series of dilutions of the test compound and comparator herbicides in a suitable solvent, often including a surfactant.
-
Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. Include a control group treated with the solvent and surfactant only.
-
Maintain the treated plants in a greenhouse or growth chamber under controlled conditions of light, temperature, and humidity.
-
After a set period (e.g., 14-21 days), visually assess the plants for signs of injury, such as chlorosis, necrosis, and stunting.
-
Harvest the above-ground biomass of the plants and determine the fresh or dry weight.
-
Calculate the growth reduction for each treatment relative to the control.
-
Determine the GR₅₀ value, the dose of the herbicide that causes a 50% reduction in plant growth, by fitting a dose-response curve to the data.
Mandatory Visualizations
Signaling Pathway of PPO-Inhibiting Herbicides
Caption: Mechanism of action of PPO-inhibiting herbicides.
Experimental Workflow for Herbicidal Efficacy Assessment
Caption: Workflow for assessing the biological efficacy of novel herbicides.
References
- 1. Inhibition of Plant Protoporphyrinogen Oxidase by the Herbicide Acifluorfen-Methyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bifenox [sitem.herts.ac.uk]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Measurement of protoporphyrinogen oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 12. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. analyzeseeds.com [analyzeseeds.com]
- 15. researchgate.net [researchgate.net]
Uncharted Territory: The Challenge of Characterizing 3-(4-ethoxyphenoxy)-5-nitrophenol
A comprehensive search of scientific databases and chemical registries has revealed a significant information gap regarding the compound 3-(4-ethoxyphenoxy)-5-nitrophenol. At present, there are no publicly available studies detailing its synthesis, biological activity, or potential for cross-reactivity with other molecules. This absence of data precludes the creation of a comparative guide as requested, as there is no foundational information to build upon.
For researchers, scientists, and drug development professionals, the initial step in evaluating a compound is to understand its basic properties and biological targets. Unfortunately, for this compound, this essential information appears to be absent from the current scientific literature. Searches for its CAS (Chemical Abstracts Service) number, which would uniquely identify the compound, have also been unsuccessful.
This lack of information makes it impossible to:
-
Identify its primary biological target(s): Without knowing what protein or pathway the compound is designed to interact with, it is impossible to design or interpret cross-reactivity studies.
-
Find existing cross-reactivity data: There are no published kinase profiles, binding assays, or other selectivity studies for this specific molecule.
-
Identify suitable alternatives for comparison: The choice of alternative compounds for a comparative analysis depends entirely on the therapeutic target and mechanism of action of the primary compound.
-
Provide relevant experimental protocols: Methodologies are specific to the assays used to test a compound's activity and selectivity, none of which are documented for this compound.
While information exists for structurally related compounds, such as various nitrophenol and ethoxyphenol derivatives, this information cannot be reliably extrapolated to predict the behavior of the specific molecule . Small changes in chemical structure can lead to dramatic differences in biological activity and off-target effects.
To proceed with a comparative analysis of this compound, foundational research would first be required to:
-
Synthesize and characterize the compound: This would involve confirming its chemical structure and purity.
-
Determine its primary biological activity: Initial screening assays would be needed to identify its mechanism of action.
-
Conduct broad profiling studies: Once a primary target is identified, comprehensive cross-reactivity screening (e.g., against a panel of kinases or receptors) would be necessary to understand its selectivity.
Without this fundamental data, any attempt to create a comparison guide would be purely speculative and would not meet the rigorous, data-driven standards required by the scientific community.
For researchers interested in this particular chemical scaffold, the current landscape represents both a challenge and an opportunity. The absence of data indicates a novel area of investigation, but it also necessitates starting from the most basic steps of chemical and biological characterization.
Should any proprietary or unpublished data on this compound become available, a detailed comparative guide could be developed. This would involve the systematic collection and presentation of experimental data as originally intended, including quantitative comparisons, detailed protocols, and visualizations of relevant biological pathways and experimental workflows.
Comparative Guide to Nitrophenol Derivatives as Plant Biostimulants
Plant biostimulants are substances or microorganisms that, when applied to plants or the rhizosphere, stimulate natural processes to enhance nutrient uptake, nutrient efficiency, tolerance to abiotic stress, and crop quality. Certain nitrophenol derivatives have been identified as effective biostimulants that can enhance plant growth and yield.[1][2] This guide focuses on the components of a well-documented commercial biostimulant, Atonik, which is composed of sodium p-nitrophenolate, sodium o-nitrophenolate, and sodium 5-nitroguaiacolate.[1]
Performance Comparison of Nitrophenol Derivatives
The application of nitrophenol-based biostimulants has been shown to positively influence various physiological processes in plants, leading to improved growth and yield under both optimal and stressful conditions.[1][3] The primary mode of action is believed to be the stimulation of cytoplasmic streaming and an increase in the production of endogenous auxins, which are crucial plant hormones for growth and development.[3][4]
Table 1: Summary of Quantitative Performance Data for Nitrophenol-Based Biostimulants
| Active Ingredient/Product | Crop | Parameter Measured | Observed Effect |
| Atonik (Sodium p-nitrophenolate, Sodium o-nitrophenolate, Sodium 5-nitroguaiacolate) | Oilseed Rape | Photosynthesis Intensity | 1-22% increase in one season; 3.6-20.3% increase in the following season.[1] |
| Chaperone (Same active ingredients as Atonik) | Cotton | Lint Yield | 7.5% average increase over the untreated control at an application rate of 1.72 g ai ha⁻¹.[5] |
| Sodium para-Nitrophenolate 0.3% SL | Rice | Grain Yield | Up to 29.92% increase over the control at a concentration of 20 ml L⁻¹.[6] |
| Atonik | Cucumber | Number of Female Flowers | Significant increase, leading to higher fruit set.[1] |
| Atonik | Arabidopsis thaliana | Number of Pods | 93-450% increase under drought conditions.[1] |
Experimental Protocols
Below is a generalized protocol for evaluating the efficacy of a plant biostimulant. This protocol is a composite of common practices and should be adapted for specific experimental goals.
Objective: To assess the effect of a nitrophenol-based biostimulant on the growth, physiology, and yield of a model crop (e.g., tomato or Arabidopsis thaliana) under controlled environmental conditions.
Materials:
-
Test compound (e.g., Atonik or individual nitrophenol derivatives)
-
Seeds of the model plant
-
Pots with a standardized soil mix or hydroponic system
-
Growth chamber with controlled light, temperature, and humidity
-
Foliar sprayer
-
Instrumentation for physiological measurements (e.g., LI-COR photosynthesis system, chlorophyll meter)
-
Laboratory equipment for biomass determination (drying oven, analytical balance)
Methodology:
-
Plant Cultivation:
-
Germinate seeds in a suitable medium.
-
Transplant seedlings of uniform size into individual pots or a hydroponic setup.
-
Acclimatize plants in a growth chamber with controlled conditions (e.g., 22/18°C day/night temperature, 16/8 h photoperiod, 250-280 µmol m⁻²s⁻¹ PAR, 60% relative humidity).[1]
-
-
Treatment Application:
-
Prepare a stock solution of the test compound. For example, a 0.1% v/v solution of Atonik for foliar spray.[1]
-
At a defined growth stage (e.g., 4-leaf stage or at the onset of flowering), apply the treatment.
-
The application can be a foliar spray to the point of runoff or added to the nutrient solution in a hydroponic system.
-
A control group should be treated with a blank solution (e.g., distilled water with the same surfactant if used in the treatment solution).
-
Include a sufficient number of replicates for statistical validity (e.g., 10-12 plants per treatment group).
-
-
Data Collection:
-
Morphological Parameters: Measure plant height, leaf area, and root length at regular intervals.
-
Physiological Parameters:
-
Biomass and Yield:
-
At the end of the experiment, harvest the plants.
-
Separate the shoots and roots, and record their fresh weight.
-
Dry the plant material in an oven at 70°C to a constant weight to determine the dry biomass.
-
For fruiting plants, count the number of flowers and fruits, and measure the total fruit weight.[7]
-
-
-
Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of the observed differences between the treatment and control groups.
-
Visualizations
Signaling Pathways and Workflows
Nitrophenol derivatives are thought to exert their effects in part by influencing auxin signaling pathways.[3] The following diagram illustrates a simplified, canonical auxin signaling pathway in a plant cell.
Caption: Simplified auxin signaling pathway in the nucleus.[8][9][10]
The following diagram illustrates a typical workflow for the evaluation of a plant biostimulant.
Caption: General experimental workflow for biostimulant efficacy testing.[11][12]
References
- 1. Biological mode of action of a nitrophenolates-based biostimulant: case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kajay-remedies.com [kajay-remedies.com]
- 3. HomePage-en – Atonik [atonik.eu]
- 4. Plant Growth Regulator Atonik Sodium Nitrophenolate |News|Agripesticide [agripesticide.com]
- 5. cotton.org [cotton.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. nutrientstar.org [nutrientstar.org]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Properties of 3-(4-ethoxyphenoxy)-5-nitrophenol and Its Structural Analogues
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comparative analysis of the predicted and extrapolated properties of 3-(4-ethoxyphenoxy)-5-nitrophenol. Due to a lack of available experimental data for this specific compound in surveyed scientific literature and databases, this report focuses on a detailed comparison with its structural analogues and precursors. By examining the physicochemical properties, potential synthetic routes, and biological activities of related molecules, we can infer a likely profile for the target compound. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of novel phenoxy-nitrophenol derivatives.
Introduction
This compound is a substituted diphenyl ether containing a nitro group and a hydroxyl group on one phenyl ring, and an ethoxy group on the other. Compounds of this class, featuring nitroaromatic and phenolic moieties, are of interest in medicinal chemistry and materials science. The nitro group is a strong electron-withdrawing group, which can significantly influence the acidity of the phenolic proton and the reactivity of the aromatic rings. The diphenyl ether linkage provides a degree of conformational flexibility, while the ethoxy group can modulate lipophilicity.
This guide will compare the known properties of the constituent building blocks, 3-nitrophenol and 4-ethoxyphenol, as well as the core structure of 3-phenoxyphenol and the related compound 2-ethoxy-5-nitrophenol, to build a comprehensive profile of the target molecule.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a molecule are critical determinants of its behavior in biological and chemical systems. The following table summarizes the known experimental data for the selected analogues of this compound.
| Property | 3-Nitrophenol | 4-Ethoxyphenol | 3-Phenoxyphenol | 2-Ethoxy-5-nitrophenol (Predicted) | This compound (Predicted) |
| Molecular Formula | C₆H₅NO₃ | C₈H₁₀O₂[1] | C₁₂H₁₀O₂[2] | C₈H₉NO₄ | C₁₄H₁₃NO₄ |
| Molecular Weight ( g/mol ) | 139.11 | 138.16[3] | 186.21[2][4] | 183.16 | 259.26 |
| Melting Point (°C) | 95-98 | 64-67[3][5] | 41-42[2][6] | N/A | Predicted to be a solid at room temperature. |
| Boiling Point (°C) | 194 (at 70 mmHg)[7] | 131 (at 9 mmHg)[3][5] | 185 (at 12 mmHg)[2][6] | N/A | Predicted to be high due to molecular weight and polarity. |
| Solubility | 13.5 g/L in water | Slightly soluble in water; soluble in alcohol and oils.[1][3] | Insoluble in water. | N/A | Predicted to have low water solubility but good solubility in polar organic solvents. |
| pKa | 8.28[7] | 10.44 | N/A | N/A | Predicted to be more acidic than 4-ethoxyphenol due to the electron-withdrawing nitro group. |
| LogP | 2.00[8] | 1.81-1.87[1][3] | 3.6[4] | 2.4 | Predicted to be > 3.0 |
Synthesis and Experimental Protocols
While no specific synthesis for this compound has been documented in the reviewed literature, a plausible synthetic route can be proposed based on well-established reactions for forming diaryl ethers, such as the Williamson ether synthesis or the Ullmann condensation.[9][10]
Proposed Synthetic Pathway: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms a C-O bond between an aryl halide and a phenol.[10] This method is suitable for this synthesis as the nitro group activates the aryl halide towards nucleophilic substitution.
Reaction: 3-Bromo-5-nitrophenol reacts with 4-ethoxyphenol in the presence of a copper catalyst and a base.
Figure 1: Proposed synthesis of this compound via Ullmann condensation.
Experimental Protocol:
-
To a solution of 3-bromo-5-nitrophenol (1 equivalent) and 4-ethoxyphenol (1.2 equivalents) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (2 equivalents) and copper(I) iodide (0.1 equivalents).
-
Heat the reaction mixture to 120-140 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Alternative Synthetic Pathway: Williamson Ether Synthesis
The Williamson ether synthesis involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide.[9]
Reaction: The sodium salt of 4-ethoxyphenol reacts with 1-bromo-3,5-dinitrobenzene, followed by selective reduction of one nitro group and subsequent diazotization and hydrolysis to install the hydroxyl group. This route is more complex but might be considered if the Ullmann condensation is not effective.
Figure 2: Logical workflow for predicting the properties of the target compound from its analogues.
Predicted Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is not available. However, the presence of the nitrophenol moiety suggests potential for various biological effects, as nitroaromatic compounds are known to possess a wide range of activities.[11] Phenolic compounds, in general, are recognized for their antioxidant and antimicrobial properties.[12]
Potential Areas of Activity:
-
Antimicrobial Activity: Many nitrophenol derivatives exhibit antibacterial and antifungal properties.[13] The mechanism often involves the disruption of cellular respiration or other metabolic processes.
-
Enzyme Inhibition: The phenolic hydroxyl group and the overall structure could allow for interaction with the active sites of various enzymes.
-
Toxicity: Nitrophenols are classified as priority toxic pollutants by the US Environmental Protection Agency.[14] They can cause harm to vital organs such as the liver and kidneys.[14] Any research into this compound should be conducted with appropriate safety precautions.
Given the lack of specific biological data, a signaling pathway diagram cannot be constructed at this time. Research would first need to establish a biological target or effect of this compound.
Conclusion
While experimental data for this compound is currently unavailable in the public domain, a comparative analysis of its structural analogues provides a solid foundation for predicting its physicochemical properties and potential synthetic routes. The proposed Ullmann condensation offers a viable method for its synthesis, which would be the first step toward its characterization and biological evaluation. Based on its structure, the compound is predicted to be a relatively lipophilic, acidic phenol with potential for biological activity, though this also implies a need for careful toxicological assessment. This guide serves as a starting point for researchers wishing to explore the chemistry and biology of this and related novel diaryl ether compounds.
References
- 1. 4-Ethoxyphenol | C8H10O2 | CID 12150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Phenoxyphenol 98 713-68-8 [sigmaaldrich.com]
- 3. 4-Ethoxyphenol | 622-62-8 [chemicalbook.com]
- 4. 3-Phenoxyphenol | C12H10O2 | CID 12842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 3-PHENOXYPHENOL | 713-68-8 [chemicalbook.com]
- 7. 3-Nitrophenol | 554-84-7 [chemicalbook.com]
- 8. 3-Nitrophenol | C6H5NO3 | CID 11137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
No Peer-Reviewed Data Available for 3-(4-ethoxyphenoxy)-5-nitrophenol
Following a comprehensive search of peer-reviewed scientific literature, no experimental data or comparative studies were found for the compound 3-(4-ethoxyphenoxy)-5-nitrophenol. The available information is limited to its classification as a chemical intermediate, primarily mentioned in patent literature related to the synthesis of other molecules.
A patent describes the use of this compound as an intermediate in the preparation of 3-amino-5-(4-ethoxyphenoxy)phenol. This suggests its role is likely confined to laboratory synthesis rather than as an active agent in biological systems, which would explain the absence of performance or mechanistic data in peer-reviewed journals.
Due to the lack of available data, the creation of a comparison guide with experimental protocols, quantitative data tables, and signaling pathway diagrams as requested is not possible. There is no research to indicate that this compound has been evaluated for any biological or pharmacological activity, and therefore no basis for comparison with alternative compounds exists in the public domain.
Researchers and scientists interested in this molecule would likely need to perform initial in vitro and in vivo studies to determine any potential biological effects before any comparative analysis could be conducted.
Safety Operating Guide
Proper Disposal of 3-(4-ethoxyphenoxy)-5-nitrophenol: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 3-(4-ethoxyphenoxy)-5-nitrophenol, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
As a nitrophenol derivative, this compound is classified as hazardous waste and requires specialized handling and disposal. Improper disposal can lead to environmental contamination and potential health risks. This guide outlines the necessary steps for its safe management from point of generation to final disposal.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the material safety data sheet (MSDS) and wear appropriate personal protective equipment (PPE).
Table 1: Personal Protective Equipment (PPE)
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Body Protection | Laboratory coat, long-sleeved shirt, and pants |
| Respiratory | Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. |
II. Waste Segregation and Storage
Proper segregation and storage of chemical waste are the first steps in compliant disposal.
-
Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the chemical; for instance, avoid metal containers for acidic or basic waste.[1]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage Location: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1] This area should be under the direct supervision of laboratory personnel.[1]
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Control the Spill: For small spills, use an absorbent material like vermiculite or sand to contain the substance. Avoid generating dust.[2][3][4]
-
Collection: Carefully collect the absorbed material and spilled substance using non-sparking tools and place it into the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
IV. Disposal Procedure
The recommended method for the disposal of nitrophenol compounds is incineration.[2][3][5]
-
Engage a Licensed Waste Disposal Service: Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[6][7] Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Packaging for Transport: Ensure the waste container is securely sealed and properly labeled for transportation according to Department of Transportation (DOT) regulations.
-
Documentation: Complete all necessary waste disposal forms and maintain records as required by your institution and local regulations.
Table 2: Disposal Options for Nitrophenol Compounds
| Method | Description | Recommendation |
| Incineration | High-temperature thermal destruction in a licensed facility.[2][3][5] | Primary and recommended method. |
| Landfill | Burial in a licensed hazardous waste landfill.[2][3] | Less preferred; only if incineration is not available. |
| Sewer Disposal | Discharge into the sanitary sewer system. | Prohibited. [6][7] |
V. Experimental Workflow for Waste Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
VI. Logical Relationship of Safety and Disposal Steps
The following diagram outlines the logical dependencies for ensuring safe handling and disposal.
By following these established protocols, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the scientific community.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. lobachemie.com [lobachemie.com]
Safeguarding Your Research: A Guide to Handling 3-(4-ethoxyphenoxy)-5-nitrophenol
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3-(4-ethoxyphenoxy)-5-nitrophenol. The following safety and handling guidelines are based on the known hazards of structurally similar compounds, namely 3-nitrophenol and 4-nitrophenol. It is imperative to treat this compound with the same level of caution as these related substances. All laboratory personnel must be thoroughly trained on these procedures before handling this chemical.
Essential Safety and Logistical Information
This guide provides immediate, essential information for the safe handling and disposal of this compound. Adherence to these protocols is critical to ensure the safety of all laboratory personnel and to maintain a secure research environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on data for analogous nitrophenol compounds.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile rubber) must be worn. Inspect gloves for any signs of degradation or puncture before each use.[1] |
| Skin and Body Protection | A laboratory coat or chemical-resistant apron must be worn. Full-body protection should be considered for large-scale operations or in situations with a high risk of exposure.[1][3] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if handling the compound in a poorly ventilated area or if dusts or aerosols may be generated.[4] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
- Ensure a chemical fume hood is operational and available for use.[4]
- Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
- Assemble all necessary PPE as outlined in the table above.
- Prepare a designated and clearly labeled waste container for the disposal of contaminated materials.
2. Handling:
- Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation exposure.[4]
- Avoid direct contact with the skin, eyes, and clothing.[3][4]
- Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[2][3]
- Use appropriate tools (e.g., spatulas, forceps) to handle the solid material to avoid direct contact.
- If the compound is in powdered form, handle it carefully to prevent the generation of dust.
3. Post-Handling:
- Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[2]
- Clean all contaminated surfaces and equipment with an appropriate solvent and decontaminating solution.
- Properly remove and dispose of all contaminated PPE in the designated waste container.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation:
- Do not mix this waste with other waste streams.
- Collect all solid waste, including contaminated gloves, wipes, and weighing papers, in a dedicated, clearly labeled hazardous waste container.
- Liquid waste from cleaning or experimental procedures should be collected in a separate, labeled hazardous waste container.
2. Container Management:
- Ensure waste containers are made of a compatible material and are kept securely closed when not in use.
- Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
3. Disposal Procedure:
- Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.
- Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
